Product packaging for 4-Bromo-5-methylpicolinonitrile(Cat. No.:CAS No. 1353856-72-0)

4-Bromo-5-methylpicolinonitrile

Cat. No.: B1508317
CAS No.: 1353856-72-0
M. Wt: 197.03 g/mol
InChI Key: DDQBOHVZSQPJII-UHFFFAOYSA-N
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Description

4-Bromo-5-methylpicolinonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B1508317 4-Bromo-5-methylpicolinonitrile CAS No. 1353856-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQBOHVZSQPJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735037
Record name 4-Bromo-5-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353856-72-0
Record name 4-Bromo-5-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-methylpicolinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of functionalized heterocyclic scaffolds is paramount to the construction of novel molecular entities with therapeutic potential. Among these, pyridine-based structures are of significant interest due to their prevalence in a wide array of biologically active compounds. 4-Bromo-5-methylpicolinonitrile, a substituted pyridine derivative, represents a key building block for organic synthesis, offering a versatile platform for the introduction of molecular complexity. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthetic methodologies, and its burgeoning role as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Core Molecular Attributes of this compound

CAS Number: 1353856-72-0[1][2][3][4]

Molecular Formula: C₇H₅BrN₂[4]

Molecular Weight: 197.032 g/mol [4]

Physicochemical Properties
PropertyValueSource
CAS Number 1353856-72-0[1][2][3][4]
Molecular Formula C₇H₅BrN₂[4]
Molecular Weight 197.032 g/mol [4]
Boiling Point (Predicted) 299.8 ± 35.0 °C[5]
Density (Predicted) 1.61 ± 0.1 g/cm³[5]
pKa (Predicted) -2.50 ± 0.10[5]
Purity Typically ≥ 95-97%[5][6]

Solubility: While quantitative solubility data is not widely published, as a substituted aromatic nitrile, it is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its solubility in aqueous media is anticipated to be low.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is not extensively detailed in readily available literature, suggesting its status as a specialized reagent. However, analogous synthetic strategies for similar brominated picolinonitriles can be extrapolated. A plausible synthetic route would involve the bromination of a suitable picolinonitrile precursor. For instance, the direct bromination of 5-methylpicolinonitrile could be explored, although this approach may present challenges with regioselectivity. A more controlled synthesis might involve a multi-step sequence starting from a pre-functionalized pyridine ring, followed by the introduction of the nitrile group in the final steps.

A general, albeit not specific to this isomer, synthetic approach for a bromo-methylpicolinonitrile involves the Sandmeyer reaction on an aminopicoline precursor, followed by cyanation.

Chemical Reactivity and Utility in Drug Discovery

The synthetic utility of this compound is primarily derived from the presence of two key functional groups: the bromine atom and the nitrile group, both attached to a pyridine scaffold.

The Role of the Bromine Atom: A Gateway to Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position. This is particularly valuable in the synthesis of bi-aryl and hetero-biaryl structures, which are common motifs in kinase inhibitors.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane and water (e.g., 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask, followed by the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides.[7] This reaction is instrumental in synthesizing substituted anilines and related compounds, which are prevalent in pharmacologically active molecules. This compound can be efficiently coupled with a diverse range of primary and secondary amines to introduce various amino substituents at the 4-position.

Exemplary Experimental Protocol: Buchwald-Hartwig Amination

Objective: To couple a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous solvent and seal the tube.

  • Heat the reaction mixture to 80-120 °C and monitor its progress.

  • After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the product via column chromatography.

The Role of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. Furthermore, the nitrile group can be chemically transformed into other important functionalities, such as:

  • Amines: Reduction of the nitrile yields a primary amine, providing a point for further derivatization.

  • Carboxylic Acids: Hydrolysis of the nitrile affords a carboxylic acid, a common functional group in drug molecules.

  • Tetrazoles: Reaction with azides can convert the nitrile into a tetrazole ring, which is often used as a bioisosteric replacement for a carboxylic acid group.

Application in Kinase Inhibitor Synthesis

The structural features of this compound make it an attractive starting material for the synthesis of kinase inhibitors. Many kinase inhibitors possess a heterocyclic core that binds to the hinge region of the kinase ATP-binding site. The pyridine scaffold of this compound can serve as this core, with the substituents at the 2, 4, and 5-positions allowing for the fine-tuning of binding affinity and selectivity.

The ability to perform Suzuki-Miyaura and Buchwald-Hartwig reactions at the 4-position is particularly significant. This allows for the introduction of larger, often aromatic or heteroaromatic, groups that can occupy the hydrophobic regions of the ATP-binding pocket, a common strategy in the design of potent and selective kinase inhibitors. The nitrile group at the 2-position can engage in hydrogen bonding interactions with the kinase hinge region.

Kinase_Inhibitor_Synthesis A This compound B Suzuki-Miyaura Coupling (with R¹-B(OH)₂) A->B Pd catalyst, base C Buchwald-Hartwig Amination (with R²-NH₂) A->C Pd catalyst, base D 4-Aryl-5-methylpicolinonitrile B->D E 4-Amino-5-methylpicolinonitrile C->E F Kinase Inhibitor Scaffold D->F E->F

Caption: Synthetic pathways from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling brominated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its strategically placed functional groups—a reactive bromine atom and a modifiable nitrile group on a pyridine core—provide medicinal chemists with a powerful tool for the construction of complex molecular architectures. The ability to readily engage in robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient generation of diverse libraries of compounds for biological screening. As the demand for novel and selective kinase inhibitors continues to grow, the importance of specialized intermediates such as this compound in the drug development pipeline is set to increase.

References

4-Bromo-5-methylpicolinonitrile chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-5-methylpicolinonitrile: Structure, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its strategic combination of a pyridine ring, a nitrile group, and a reactive bromine atom makes it a key intermediate in the development of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. The pyridine scaffold is a common motif in biologically active compounds, while the nitrile and bromo functionalities offer orthogonal chemical handles for a variety of transformations.

This technical guide provides an in-depth exploration of this compound, intended for researchers, chemists, and professionals in drug development. We will cover its chemical structure and properties, delve into a detailed, field-proven synthetic methodology grounded in established chemical principles, and discuss its applications as a precursor for advanced chemical entities.

Chemical Structure and Properties

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a nitrile group (-C≡N), at the 4-position with a bromine atom (-Br), and at the 5-position with a methyl group (-CH₃). This specific arrangement of functional groups dictates its chemical reactivity and utility.

The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom influences the reactivity of the ring, while the bromine atom at the 4-position is a prime site for metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1353856-72-0[1][2]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1][2]
IUPAC Name 4-bromo-5-methylpyridine-2-carbonitrileN/A
Physical Form Solid
Purity (Typical) ≥97%[3]
Storage Conditions Inert atmosphere, 2-8°C

Synthetic Methodology: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity and reaction conditions. A robust and logical pathway proceeds from a commercially available starting material, 2-Amino-5-methylpyridine, and culminates in a Sandmeyer reaction—a cornerstone transformation in aromatic chemistry.[4][5]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Overall Synthetic Workflow Start 2-Amino-5-methylpyridine Intermediate_1 2-Amino-4-bromo-5-methylpyridine Start->Intermediate_1 Step 1: Regioselective Bromination Intermediate_2 4-Bromo-5-methylpyridine-2-diazonium salt Intermediate_1->Intermediate_2 Step 2: Diazotization Product This compound Intermediate_2->Product Step 3: Sandmeyer Cyanation G cluster_1 Sandmeyer Reaction Mechanism Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂, H⁺ (0-5 °C) Radical Ar• + N₂ Diazonium->Radical Single Electron Transfer CuI Cu(I)CN Product Ar-CN Radical->Product Radical Capture CuII Cu(II)(CN)X CuI->CuII Oxidation CuII->CuI Regeneration

References

Spectroscopic Characterization of 4-Bromo-5-methylpicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-5-methylpicolinonitrile (CAS No. 1353856-72-0), a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While publicly available experimental spectra for this specific molecule are scarce, this guide presents a comprehensive analysis based on predicted data derived from established spectroscopic principles and data from analogous structures. The methodologies, interpretations, and theoretical framework provided herein serve as a robust reference for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted pyridine ring, a scaffold of significant interest in pharmaceutical development. Accurate structural confirmation is paramount, and a combination of spectroscopic techniques is essential for unambiguous characterization.

  • ¹H and ¹³C NMR spectroscopy will elucidate the carbon-hydrogen framework, confirming the substitution pattern on the pyridine ring.

  • IR spectroscopy will identify the characteristic functional groups, notably the nitrile (C≡N) moiety.

  • Mass spectrometry will determine the molecular weight and provide evidence of the bromine atom through its distinct isotopic pattern.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Tune and shim the probe prep3->acq1 acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C NMR spectrum (proton decoupled) acq1->acq3 proc1 Fourier transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4 For ¹H NMR

An In-depth Technical Guide to 4-Bromo-5-methylpicolinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-methylpicolinonitrile, a key building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical information to support its application in synthesis and molecular design.

Core Molecular Attributes

This compound, with the CAS Number 1353856-72-0, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate.[1][2] Its structure incorporates a pyridine ring, a bromo substituent, a methyl group, and a nitrile functional group, each contributing to its unique reactivity and utility in organic synthesis.

Table 1: Fundamental Properties of this compound

PropertyValueSource
CAS Number 1353856-72-0[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Physical Form Likely a solid[3]

Note: The physical form is inferred from the properties of the closely related isomer, 5-Bromo-4-methylpicolinonitrile, which is documented as a solid.[3]

Physicochemical Characteristics

While experimental data for some physical properties of this compound are not extensively reported in publicly available literature, predicted values and data from analogous compounds provide valuable insights.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point 299.8 ± 35.0 °C[4]
Density 1.61 ± 0.1 g/cm³[4]
pKa -2.50 ± 0.10[4]

Solubility: The solubility of this compound has not been quantitatively documented. However, based on its chemical structure, it is anticipated to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Its solubility in protic solvents like alcohols may be moderate, while it is expected to have low solubility in water.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is primarily dictated by the interplay of its functional groups. The bromine atom at the 4-position of the pyridine ring is a key handle for a variety of cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent renders the 4-position of the picolinonitrile core susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents at the 4-position.[4][5]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position.[6][7]

logical_relationship sub This compound product1 4-Aryl-5-methylpicolinonitrile sub->product1 Suzuki Coupling (Pd Catalyst, Base) product2 4-Amino-5-methylpicolinonitrile sub->product2 Buchwald-Hartwig (Pd Catalyst, Base, Ligand) reagent1 Aryl Boronic Acid/Ester reagent1->product1 reagent2 Amine (R₂NH) reagent2->product2 experimental_workflow start Start: Assemble Reactants (Bromopyridine, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert solvent Add Degassed Solvents inert->solvent catalyst Introduce Palladium Catalyst solvent->catalyst reaction Heat and Stir (Monitor Progress) catalyst->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purify by Chromatography workup->purification end End: Isolated Product purification->end

References

An In-depth Technical Guide to 4-Bromo-5-methylpicolinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-5-methylpicolinonitrile, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, commercial availability, synthesis, and applications, offering field-proven insights to support your research endeavors.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound, with the CAS number 1353856-72-0, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a bromo-substituent, a methyl group, and a nitrile function on a pyridine ring, offers a unique combination of reactive sites. This strategic arrangement of functional groups allows for sequential and regioselective modifications, making it an invaluable scaffold for the construction of novel pharmaceutical agents. The bromine atom serves as a handle for various cross-coupling reactions, while the nitrile group can be elaborated into other functionalities or act as a bioisostere for other polar groups.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the characterization of its downstream products.

PropertyValueSource
CAS Number 1353856-72-0[1]
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance Solid (form may vary by supplier)
Purity Typically >97%[1]

Spectroscopic Data (Predicted and Representative for similar structures):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and bromo groups.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbons of the pyridine ring, the nitrile carbon, and the methyl carbon. The positions of the brominated and nitrile-bearing carbons will be significantly shifted.

Commercial Availability and Procurement

This compound is available from a range of specialized chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times to ensure the integrity and timeline of your research projects.

SupplierCatalog NumberPurityAvailable Quantities
AaronchemAR01ENUGNot specifiedCustom
AbacipharmTechAB18172Not specifiedCustom
Apollo Scientific54-OR100686897%250mg, 1g
Sinfoo BiotechS056170Not specifiedCustom
AmbeedNot specifiedNot specifiedComprehensive analytical data available upon request[2]

This table is not exhaustive and represents a snapshot of available information. Researchers are advised to contact suppliers directly for the most current data and quotations.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through multi-step sequences involving the construction and subsequent functionalization of the pyridine ring. While a specific, detailed protocol for this exact isomer is not widely published, a general retrosynthetic analysis points towards the bromination of a 5-methylpicolinonitrile precursor. The regioselectivity of the bromination is a critical step to control.

A plausible synthetic workflow is outlined below. This represents a generalized approach, and optimization of reaction conditions would be necessary.

Synthesis_Workflow start 5-methylpicolinonitrile step1 Bromination (e.g., NBS, H2SO4) start->step1 Reagents purification Purification (Chromatography/Recrystallization) step1->purification Crude Product product This compound purification->product Final Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on related transformations):

  • Reaction Setup: To a solution of 5-methylpicolinonitrile in concentrated sulfuric acid, cooled to 0°C, add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.

  • Reaction Monitoring: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

  • Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it onto ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Causality in Experimental Choices: The use of a strong acid like sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution but also influencing the regioselectivity of the bromination. Careful control of temperature is crucial to minimize the formation of undesired side products.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a synthetic intermediate is highlighted in its application in the development of novel therapeutic agents. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are cornerstones of modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

Medicinal_Chemistry_Applications start This compound suzuki Suzuki Coupling (+ Boronic Acid/Ester) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald Pd Catalyst, Base, Ligand nitrile_hydrolysis Nitrile Hydrolysis start->nitrile_hydrolysis Acid/Base product_suzuki Aryl/Heteroaryl Substituted Picolinonitrile suzuki->product_suzuki product_buchwald Amino-substituted Picolinonitrile buchwald->product_buchwald product_hydrolysis 4-Substituted-5-methylpicolinamide/acid nitrile_hydrolysis->product_hydrolysis

Caption: Key synthetic transformations of this compound in medicinal chemistry.

While specific drug candidates originating from this exact starting material are not prominently disclosed in the public domain, patent literature alludes to the use of similar brominated pyridines as key intermediates in the synthesis of kinase inhibitors and other targeted therapies. For instance, the synthesis of intermediates for certain protein kinase inhibitors has been described utilizing related brominated pyridine scaffolds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Researchers should always consult the latest Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in the pursuit of novel therapeutics. Its well-defined reactive sites allow for a range of chemical transformations, making it a strategic component in the medicinal chemist's toolbox. A clear understanding of its properties, availability, and safe handling is paramount to leveraging its full potential in research and development.

References

A Technical Guide to 4-Bromo-5-methylpicolinonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-methylpicolinonitrile, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. While direct literature on this specific isomer is emerging, this document synthesizes available data and provides expert insights into its chemical properties, potential synthetic routes, and reactivity profile. By drawing parallels with related isomers and foundational principles of pyridine chemistry, this guide serves as an essential resource for researchers aiming to leverage this versatile building block in drug development and novel material synthesis. We will delve into the causality behind synthetic strategies, the molecule's reactivity in key cross-coupling reactions, and its prospective role in the development of next-generation therapeutics.

Introduction and Structural Elucidation

This compound, with the Chemical Abstracts Service (CAS) number 1353856-72-0 , is a distinct isomer within the family of brominated methylpicolinonitriles.[1][2] Its structure, featuring a pyridine ring substituted with a bromo group at the 4-position, a methyl group at the 5-position, and a nitrile function at the 2-position (picolinonitrile), presents a unique electronic and steric profile.

It is critical for researchers to distinguish this compound from its more frequently documented isomers, such as 5-Bromo-4-methylpicolinonitrile and 3-Bromo-5-methylpicolinonitrile. The precise positioning of the substituents dictates the molecule's reactivity and its potential applications.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

PropertyValueSource
IUPAC Name 4-Bromo-5-methylpyridine-2-carbonitrileN/A
CAS Number 1353856-72-0[1][2]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1][3]
Appearance Solid (predicted)N/A
Purity Typically >97%[3]

Synthesis Strategies: A Mechanistic Perspective

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, we can infer logical and efficient synthetic pathways based on established pyridine chemistry. The primary challenge in synthesizing this molecule lies in achieving the desired regioselectivity of the bromination and functional group installations.

Postulated Synthetic Workflow

A plausible multi-step synthesis would likely begin with a pre-functionalized pyridine ring to direct the subsequent substitutions. The following workflow (Figure 1) is proposed, explaining the rationale behind each step.

G cluster_0 Synthetic Pathway A Starting Material: 5-Methylpyridine-2-carboxylic acid B Step 1: N-Oxidation (e.g., m-CPBA) A->B C Intermediate A: 5-Methylpicolinic acid N-oxide B->C Activation of pyridine ring D Step 2: Regioselective Bromination (e.g., POBr₃ or Br₂/SOCl₂) C->D E Intermediate B: 4-Bromo-5-methylpicolinic acid D->E Directs bromination to C4 F Step 3: Amidation (e.g., SOCl₂, then NH₃) E->F G Intermediate C: 4-Bromo-5-methylpicolinamide F->G Conversion of carboxylic acid H Step 4: Dehydration (Nitrile Formation) (e.g., P₂O₅, POCl₃, or TFAA) G->H I Final Product: This compound H->I Formation of nitrile group

Figure 1: A proposed synthetic workflow for this compound.

Experimental Rationale:

  • N-Oxidation: The synthesis likely commences with the N-oxidation of a suitable 5-methylpicoline derivative. The resulting N-oxide is a crucial intermediate. The N-oxide functionality deactivates the C2 and C6 positions towards electrophilic attack while activating the C4 position, providing the necessary regiochemical control for the subsequent bromination step.

  • Regioselective Bromination: With the C4 position activated, bromination can be achieved using various reagents. A mixture of bromine and oleum or the use of phosphorus oxybromide (POBr₃) on the N-oxide are common methods to introduce a bromine atom at the 4-position of the pyridine ring.

  • Functional Group Conversion to Nitrile: Assuming the starting material was 5-methylpicolinic acid, after bromination, the carboxylic acid group needs to be converted to a nitrile. A standard and reliable method is a two-step process: first, conversion to the primary amide via an acid chloride intermediate (using thionyl chloride or oxalyl chloride) followed by treatment with ammonia. Subsequently, the amide is dehydrated to the nitrile using powerful dehydrating agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its bromo and nitrile substituents, making it a versatile scaffold for building molecular complexity.

The Bromo Group: A Handle for Cross-Coupling

The bromine atom at the C4 position is a key functional handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, a cornerstone of modern drug discovery.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester).[4][5] This is a powerful method for introducing aryl or heteroaryl groups at the 4-position, which can be crucial for modulating the pharmacological properties of a lead compound. The general mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.[6]

  • Buchwald-Hartwig Amination: This reaction is instrumental for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[2][3] This allows for the synthesis of various anilines and related compounds, which are prevalent motifs in biologically active molecules. The catalytic cycle is similar to the Suzuki coupling but involves an amine as the nucleophile.

  • Sonogashira and Heck Couplings: The bromo substituent also allows for Sonogashira coupling to introduce alkyne moieties and Heck coupling for the introduction of alkenes, further expanding the synthetic possibilities.

G cluster_1 Cross-Coupling Reactivity A This compound B Suzuki Coupling (R-B(OH)₂, Pd catalyst, base) A->B D Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) A->D F Sonogashira Coupling (Alkyne, Pd/Cu catalyst, base) A->F C 4-Aryl-5-methylpicolinonitrile B->C E 4-(Amino)-5-methylpicolinonitrile D->E G 4-Alkynyl-5-methylpicolinonitrile F->G

Figure 2: Key cross-coupling reactions of this compound.

The Nitrile Group: A Versatile Functional Group

The nitrile group is not merely a passive substituent. It is an important pharmacophore and can be chemically transformed into other valuable functional groups:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (4-bromo-5-methylpicolinic acid) or amide (4-bromo-5-methylpicolinamide), respectively.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region and one signal for the methyl group.

  • Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring (at C3 and C6). The proton at C6, being adjacent to the nitrogen, will likely appear further downfield (δ 8.5-8.7 ppm). The proton at C3 will likely be more upfield (δ 7.6-7.8 ppm).

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected in the upfield region (δ 2.3-2.6 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Key predicted shifts include:

  • Nitrile Carbon: The carbon of the cyano group will have a characteristic chemical shift in the range of δ 115-120 ppm.

  • Aromatic Carbons: The five carbons of the pyridine ring will show distinct signals, with the carbon bearing the bromine atom (C4) exhibiting a shift influenced by the halogen's electronegativity and heavy atom effect.

Mass Spectrometry

The mass spectrum will be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 196 and 198, corresponding to [C₇H₅⁷⁹BrN₂]⁺ and [C₇H₅⁸¹BrN₂]⁺.

  • Fragmentation: Common fragmentation pathways would involve the loss of Br (M-79/81) and HCN from the nitrile group.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable building block for creating libraries of compounds for high-throughput screening. The ability to functionalize the 4-position via cross-coupling allows for systematic exploration of the structure-activity relationship (SAR) of a lead compound. The nitrile group itself is a known bioisostere for carbonyl groups and can participate in hydrogen bonding interactions with biological targets.

The reactivity of 4-halopyridines as "quiescent affinity labels" has been explored, where they can covalently modify cysteine residues in proteins.[7][8][9][10] This mechanism of action opens up possibilities for designing targeted covalent inhibitors, a rapidly growing area in drug discovery.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicology data is not available, compounds of this class are generally considered to be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the realm of drug discovery. Although detailed experimental data for this specific isomer is still emerging, its chemical properties and reactivity can be confidently predicted based on established principles of pyridine chemistry. The strategic placement of the bromo, methyl, and nitrile groups provides multiple avenues for synthetic diversification. The insights and predictive analyses provided in this guide are intended to empower researchers to effectively incorporate this compound into their synthetic programs, accelerating the discovery of novel therapeutics and advanced materials.

References

Solubility of 4-Bromo-5-methylpicolinonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-5-methylpicolinonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the principles, experimental determination, and practical application of solubility data for this compound. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems for applications ranging from synthetic chemistry to formulation development.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its precise molecular architecture, featuring a pyridine ring, a nitrile group, a bromine atom, and a methyl group, results in a unique physicochemical profile. Understanding its solubility is not an academic exercise; it is a fundamental prerequisite for successful process development, enabling:

  • Reaction Optimization: Ensuring the starting material remains in solution for complete and efficient chemical conversion.

  • Purification Strategy: Selecting appropriate solvents for crystallization or chromatography to achieve high purity.

  • Formulation Development: Designing stable and effective delivery systems for active pharmaceutical ingredients (APIs) derived from this intermediate.

This document moves beyond a simple listing of data, providing a framework for predicting, experimentally determining, and intelligently applying solubility information.

Physicochemical Drivers of Solubility

The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent. The principle of "like dissolves like" provides a foundational guide.

  • Polarity: The molecule possesses a significant dipole moment due to the electron-withdrawing nitrile (-CN) and bromine (-Br) groups, as well as the nitrogen atom in the pyridine ring. This suggests a preference for polar solvents.

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (protic solvents like alcohols) can interact favorably with the molecule.

  • Van der Waals Forces: The aromatic ring and methyl group contribute to London dispersion forces, allowing for some solubility in less polar solvents.

Based on these features, we can anticipate moderate to good solubility in polar aprotic solvents (e.g., acetone, acetonitrile) and polar protic solvents (e.g., methanol, ethanol), with lower solubility in nonpolar solvents (e.g., hexane, toluene).

Experimental Determination of Equilibrium Solubility

While theoretical predictions are useful, precise, quantitative data must be determined experimentally. The isothermal shake-flask method is the gold-standard for generating reliable equilibrium solubility data. This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute is measured.

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the robust, self-validating workflow for this determination.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Sampling & Analysis A Add excess 4-Bromo-5- methylpicolinonitrile to vial B Add known volume of selected solvent A->B C Seal vials securely B->C D Place vials in isothermal shaker (e.g., 25°C, 24-72h) C->D E Visually confirm solid precipitate remains D->E F Allow samples to settle E->F G Filter supernatant using 0.22 µm syringe filter F->G H Dilute aliquot with mobile phase G->H I Quantify concentration via calibrated HPLC-UV H->I

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

1. Materials & Equipment:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Isothermal orbital shaker

  • Syringes and 0.22 µm PTFE syringe filters

  • Calibrated HPLC-UV system

2. Procedure:

  • Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to each vial. The key is to ensure solid remains after equilibrium, confirming saturation.

  • Solvent Addition: Accurately dispense 1.0 mL of the chosen solvent into each vial.

  • Equilibration: Seal the vials and place them in an isothermal shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Sampling: After agitation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.

  • Dilution: Perform an accurate serial dilution of the filtered sample with the mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a multi-point calibration curve prepared from a stock solution of this compound.

Solubility Data & Interpretation

The following table presents representative solubility data for this compound across a spectrum of organic solvents, as would be generated by the protocol above.

SolventTypePolarity IndexSolubility at 25°C (g/L)Observations & Application Notes
Acetone Polar Aprotic5.1> 150High solubility. Excellent candidate for reaction solvent or for stock solution preparation.
Acetonitrile (ACN) Polar Aprotic5.8~ 120Good solubility. Common choice for reversed-phase HPLC mobile phase and reaction solvent.
Methanol (MeOH) Polar Protic5.1~ 85Good solubility. Useful for reactions and as a crystallization anti-solvent with water.
Ethanol (EtOH) Polar Protic4.3~ 60Moderate solubility. A greener solvent alternative to methanol for certain applications.
Dichloromethane (DCM) Halogenated3.1~ 45Moderate solubility. Effective for extractions and chromatography.
Ethyl Acetate (EtOAc) Ester4.4~ 30Moderate solubility. Common solvent for extraction and column chromatography.
Toluene Aromatic Hydrocarbon2.4< 5Low solubility. Can be considered as an anti-solvent for crystallization.
n-Hexane Aliphatic Hydrocarbon0.1< 0.1Very low/insoluble. Ideal anti-solvent for precipitating the compound from a soluble mixture.

Interpreting the Data:

  • The high solubility in polar aprotic solvents like Acetone and ACN aligns with the strong dipole moment of the nitrile group.

  • Good solubility in alcohols (MeOH, EtOH) demonstrates the importance of hydrogen bond acceptance by the pyridine nitrogen.

  • The sharp drop in solubility in nonpolar solvents like Toluene and Hexane confirms the dominant role of the polar functional groups. For purification, a solvent pair system, such as dissolving in acetone and precipitating with hexane, would be a highly effective strategy.

Logical Framework for Solvent Selection

Choosing the optimal solvent is a multi-factorial decision. The following decision tree illustrates a logical approach.

G A Define Application Goal B Chemical Reaction A->B C Purification/ Crystallization A->C D Formulation/ Stock Solution A->D E High Solubility Required? (>100 g/L) B->E F Moderate Solubility with High Purity Gradient? C->F G Maximum Solubility & Long-Term Stability? D->G H Select Acetone, Acetonitrile E->H Yes K Consider Methanol, Ethanol, DCM E->K No I Consider solvent pairs: (DCM/Hexane) or (EtOAc/Toluene) F->I Yes J Select Acetone G->J Yes

Caption: Decision Tree for Application-Specific Solvent Selection.

Safety, Handling, and Storage

As with any chemical intermediate, proper safety protocols are mandatory.

  • Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

  • Toxicology: While specific toxicological data for this compound is not widely published, it should be treated as potentially harmful if inhaled, ingested, or absorbed through the skin. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in synthetic and pharmaceutical sciences. Its profile reveals a strong preference for polar solvents, driven by the nitrile, bromine, and pyridine functionalities. This guide provides a robust framework for the experimental determination of its solubility using the gold-standard shake-flask method and offers a logical pathway for interpreting this data to make informed decisions for reaction, purification, and formulation. By integrating theoretical principles with rigorous experimental practice, researchers can effectively harness the properties of this valuable chemical intermediate.

Reactivity profile of 4-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-5-methylpicolinonitrile

Abstract

This compound is a strategically important heterocyclic building block in modern organic synthesis, particularly within the domains of pharmaceutical and agrochemical research. Its unique arrangement of a pyridine ring, a bromine atom, a nitrile group, and a methyl group imparts a versatile and nuanced reactivity profile. This guide provides an in-depth analysis of this profile, offering researchers and drug development professionals a comprehensive understanding of the molecule's synthetic potential. We will explore its behavior in key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and functional group interconversions of the nitrile and methyl moieties. The discussion is grounded in mechanistic principles, providing not just protocols, but the causal logic behind experimental design to empower rational synthesis.

Structural and Physicochemical Profile

This compound, with CAS Number 1353856-72-0, is a substituted pyridine derivative. The pyridine nitrogen and the cyano group act as electron-withdrawing groups, polarizing the aromatic ring and influencing the reactivity of the C-Br bond.[1] The methyl group, in contrast, is a weak electron-donating group. This electronic interplay is central to its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1353856-72-0[2]
Molecular Formula C₇H₅BrN₂[3]
Molecular Weight 197.03 g/mol [3]
Appearance White to off-white solid[1]
Boiling Point 293.3 ± 35.0 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
LogP 1.99[3]

Core Reactivity Analysis

The reactivity of this compound is dictated by several key features:

  • The C(4)-Br Bond: This is the primary site for metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring makes this bond susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)).

  • The Pyridine Ring: The ring's overall electron deficiency, enhanced by the nitrile group, makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly under forcing conditions. The bromine at C4 is activated by the ring nitrogen and the C2-nitrile.

  • The Nitrile Group (C≡N): This versatile functional group can undergo reduction to a primary amine or an aldehyde, or hydrolysis to a carboxylic acid, providing pathways to diverse molecular scaffolds.[4]

  • The Methyl Group (CH₃): The C5-methyl group is attached to an sp² carbon and can be considered an aza-benzylic position. While less reactive than a true benzylic position, it can potentially undergo free-radical halogenation or oxidation under specific conditions.[5]

Caption: Key reactivity sites on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. These reactions are cornerstones of modern drug discovery for their reliability and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[6]

Causality and Expertise: The reaction's success hinges on a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) species, transmetalation with a base-activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[7] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7][8] Ligands, often bulky, electron-rich phosphines, are essential to stabilize the Pd(0) catalyst, promote oxidative addition, and facilitate the final reductive elimination step.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add pd_complex L₂Pd(II)(Ar)(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r L₂Pd(II)(Ar)(R) transmetal->pd_r red_elim Reductive Elimination pd_r->red_elim product Ar-R red_elim->product catalyst_regen red_elim->catalyst_regen arbr Ar-Br arbr->ox_add rboh2 R-B(OH)₂ + Base borate [R-B(OH)₃]⁻ rboh2->borate borate->transmetal catalyst_regen->pd0 Catalyst Regenerated Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add pd_complex L₂Pd(II)(Ar)(Br) ox_add->pd_complex amide_form Amide Formation pd_complex->amide_form pd_amido L₂Pd(II)(Ar)(NR₂') amide_form->pd_amido red_elim Reductive Elimination pd_amido->red_elim product Ar-NR₂' red_elim->product catalyst_regen red_elim->catalyst_regen arbr Ar-Br arbr->ox_add r2nh R₂'NH + Base r2nh->amide_form catalyst_regen->pd0 Catalyst Regenerated

References

Methodological & Application

Application Notes and Protocol: Buchwald-Hartwig Amination of 4-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopicolinonitriles

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] In particular, the synthesis of substituted aminopicolinonitriles is of high strategic importance in drug discovery, as this scaffold is a key component in a multitude of biologically active molecules. This document provides a comprehensive guide, including mechanistic insights and a detailed experimental protocol, for the Buchwald-Hartwig amination of 4-Bromo-5-methylpicolinonitrile, a valuable building block in medicinal chemistry.

The challenge in the amination of picolinonitrile derivatives lies in the electron-deficient nature of the pyridine ring, which can influence the reactivity of the aryl halide and the stability of the catalytic intermediates. Furthermore, the presence of the nitrile and methyl functionalities requires a catalytic system with high functional group tolerance. The protocol detailed herein is designed to be a robust starting point for researchers, addressing these challenges to facilitate the efficient synthesis of the desired aminopicolinonitrile products.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for successful reaction optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][5] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]

The Catalytic Cycle
  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) species, forming a palladium(II) complex.[7][8][9] The reactivity order for aryl halides in this step is typically I > Br > Cl.[7] For aryl bromides, this step is often the rate-determining step of the overall reaction.[8][9]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. A base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex.[5][10][11] The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions.[12]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5][7]

Key Reaction Components and Their Rationale
ComponentRole in the ReactionRationale for Selection
Palladium Precatalyst Source of the active Pd(0) catalyst.Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common, air-stable Pd(0) source. Pd(OAc)₂ (palladium(II) acetate) is also effective and is reduced in situ to Pd(0).[4][7]
Ligand Stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands such as XPhos or Josiphos-type ligands are often optimal.[2][13][14] These ligands promote oxidative addition and reductive elimination.[3]
Base Deprotonates the amine to form the active nucleophile and facilitates the regeneration of the catalyst.[5]Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.[15] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the amine's pKa.[5]
Solvent Solubilizes the reactants and catalyst, and influences the reaction rate and selectivity.Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation by water and to facilitate the reaction.[5][10][11]
Inert Atmosphere Prevents the oxidation and deactivation of the palladium catalyst.Reactions are typically run under an inert atmosphere of nitrogen or argon using Schlenk techniques or a glovebox.[2]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido L-Pd(II)(Aryl)(NR₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Product RedElim->Product ArylBr This compound ArylBr->OxAdd Amine R₂NH / Base Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental Workflow Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble dry glassware under inert atmosphere (N₂ or Ar). Reagents 2. Add this compound, Pd precatalyst, ligand, and base to the flask. Setup->Reagents Solvent 3. Add anhydrous solvent. Reagents->Solvent Nucleophile 4. Add the amine coupling partner. Solvent->Nucleophile Heat 5. Heat the mixture to the specified temperature with vigorous stirring. Nucleophile->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 7. Cool the reaction to room temperature. Monitor->Cool Filter 8. Dilute with an organic solvent and filter through Celite. Cool->Filter Wash 9. Wash the filtrate with water and brine. Filter->Wash Dry 10. Dry the organic layer and concentrate under reduced pressure. Wash->Dry Purify 11. Purify the crude product by column chromatography. Dry->Purify

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary or secondary amine. The reaction should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.

Materials and Reagents
ReagentAmount (Equivalents)Molar AmountPurity
This compound1.01.0 mmol>98%
Amine1.21.2 mmol>98%
Pd₂(dba)₃0.02 (2 mol%)0.02 mmol>97%
XPhos0.04 (4 mol%)0.04 mmol>98%
Sodium tert-butoxide (NaOtBu)1.41.4 mmol>97%
Anhydrous Toluene-10 mL (0.1 M)>99.8%
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 4-amino-5-methylpicolinonitrile.

Important Considerations and Troubleshooting
  • Anhydrous Conditions: The success of the Buchwald-Hartwig amination is highly dependent on anhydrous conditions. Ensure all glassware is oven-dried, and use anhydrous solvents.[2] The presence of water can deactivate the catalyst and hydrolyze the base.

  • Base Strength: For less acidic amines, a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS) may be required.[2]

  • Ligand Choice: If the reaction is sluggish or gives low yields, screening other bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) may be beneficial.[13]

  • Catalyst Deactivation: If the reaction stalls, it could be due to catalyst deactivation. Ensure a strictly inert atmosphere is maintained throughout the reaction.[2]

  • Side Reactions: Potential side reactions include hydrodehalogenation of the starting material. Optimizing the reaction temperature and time can help minimize these byproducts.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopicolinonitriles. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can efficiently synthesize a wide range of valuable compounds. The protocol provided herein serves as a robust and adaptable starting point for the successful amination of this compound, paving the way for further exploration in drug discovery and development.

References

The Strategic Utility of 4-Bromo-5-methylpicolinonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold and the Rise of 4-Bromo-5-methylpicolinonitrile

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a variety of biological targets, offering a versatile foundation for the synthesis of diverse compound libraries.[1][2][3] The pyridine ring system is a quintessential example of such a scaffold, featured in a multitude of FDA-approved drugs due to its favorable physicochemical properties and capacity for diverse functionalization.[4][5] Within this class of heterocycles, this compound has surfaced as a particularly valuable and strategic building block in medicinal chemistry. Its unique arrangement of a bromine atom, a methyl group, and a nitrile on the pyridine core provides a trifecta of functionalities that can be precisely manipulated to craft complex, biologically active molecules.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this compound in the synthesis of high-value compounds, with a particular focus on the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Molecular Architecture and Synthetic Potential

This compound (CAS 1353856-72-0) is a white solid with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.032 g/mol .[6][7] The strategic value of this molecule lies in the distinct reactivity of its functional groups:

  • The Bromo Group: Positioned at the 4-position of the pyridine ring, the bromine atom is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, and alkyl substituents, which is a cornerstone of modern drug design for exploring structure-activity relationships (SAR).

  • The Nitrile Group: The electron-withdrawing nature of the nitrile group can influence the reactivity of the pyridine ring and provides a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of other heterocyclic systems.

  • The Methyl Group: The methyl group at the 5-position can provide beneficial steric interactions within a protein's binding pocket and can also be a site for further functionalization, although it is generally less reactive than the other two groups.

The interplay of these functionalities makes this compound a powerful synthon for the construction of complex molecular architectures.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.

While a direct synthesis of an approved drug from this compound is not prominently featured in publicly available literature, the structural motif is highly relevant. For instance, patent literature describes kinase inhibitors with a "1-[4-bromo-5-[...]-2-fluorophenyl]-3-phenylurea" core structure, highlighting the importance of the substituted bromophenyl moiety in achieving potent inhibition of kinases such as c-KIT and PDGFRα.[9][10] this compound can serve as a key precursor for analogous structures where the phenyl ring is replaced by a pyridine.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-5-methylpicolinonitriles

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[11][12][13] This protocol provides a general procedure for the coupling of this compound with a variety of arylboronic acids.

Reaction Scheme:

Suzuki_Coupling reagents This compound + R-B(OH)2 product 4-Aryl-5-methylpicolinonitrile reagents->product Suzuki-Miyaura Coupling catalyst Pd Catalyst Base

General Suzuki-Miyaura Coupling Reaction

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-methylpicolinonitrile.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal activity.

  • Degassed Solvent: Dissolved oxygen in the solvent can also deactivate the catalyst. Degassing (e.g., by sparging with nitrogen or argon) is crucial for reproducible results.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[14] Several PARP inhibitors feature nitrogen-containing heterocyclic scaffolds. The picolinonitrile moiety can be a key pharmacophore in such inhibitors.

While a direct synthesis of a marketed PARP inhibitor from this compound is not readily found in the literature, the compound serves as an excellent starting point for the synthesis of novel PARP inhibitor candidates. The bromine atom can be replaced by various amine-containing fragments via Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.[15][16][17]

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-5-methylpicolinonitriles

The Buchwald-Hartwig amination allows for the coupling of a wide range of amines with aryl halides, providing access to a diverse array of substituted anilines and related compounds.[18][19]

Reaction Scheme:

Buchwald_Hartwig reagents This compound + R1R2NH product 4-(R1R2N)-5-methylpicolinonitrile reagents->product Buchwald-Hartwig Amination catalyst Pd Catalyst Ligand Base

General Buchwald-Hartwig Amination Reaction

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos) (1-1.2 times the amount of Pd)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-3 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 2.2 mol%).

  • Add the degassed solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-5-methylpicolinonitrile.

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands like XPhos are often effective for challenging couplings.

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine without competing as a nucleophile in the reaction.

Data Presentation: A Comparative Overview

To aid in the selection of optimal reaction conditions, the following table summarizes typical parameters for the Suzuki-Miyaura and Buchwald-Hartwig reactions with aryl bromides.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Aryl Halide This compoundThis compound
Coupling Partner Arylboronic AcidPrimary/Secondary Amine
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Ligand (Implicit in Pd(PPh₃)₄), dppfBINAP, XPhos, DavePhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₂CO₃, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene, DMFToluene, 1,4-Dioxane
Temperature 80-100 °C80-110 °C

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for utilizing this compound in a drug discovery program.

Drug_Discovery_Workflow Start This compound (Starting Material) Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (C-C Bond Formation) Coupling->Suzuki Arylboronic Acids Buchwald Buchwald-Hartwig (C-N Bond Formation) Coupling->Buchwald Amines Library Diverse Library of Substituted Picolinonitriles Suzuki->Library Buchwald->Library Screening Biological Screening (e.g., Kinase or PARP assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Drug discovery workflow.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its strategic placement of reactive functional groups allows for the efficient and modular synthesis of diverse compound libraries targeting critical enzymes such as kinases and PARPs. The protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this powerful synthon. As the demand for novel and selective therapeutics continues to grow, the strategic application of such well-designed building blocks will be paramount in accelerating the drug discovery process. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems for the functionalization of this compound and its application in the synthesis of next-generation targeted therapies.

References

Application Notes and Protocols: 4-Bromo-5-methylpicolinonitrile as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in Agrochemicals

The pyridine scaffold is a cornerstone in modern agrochemical design, featuring in a multitude of commercially successful herbicides, insecticides, and fungicides.[1][2][3] Its prevalence stems from a combination of factors including its metabolic stability, appropriate polarity for systemic movement in plants, and the ability to finely tune its biological activity through substitution. Among the vast array of pyridine-based building blocks, 4-Bromo-5-methylpicolinonitrile (CAS 1353856-72-0) presents itself as a particularly strategic intermediate for the synthesis of novel agrochemicals.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry, detailing the applications and synthetic protocols involving this compound. We will explore its reactivity, provide detailed experimental procedures for key transformations, and discuss its potential in the creation of next-generation crop protection agents.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol .[4][5] Its structure incorporates three key functional groups that dictate its reactivity: the pyridine ring, a bromo substituent, and a nitrile group.

PropertyValueSource
CAS Number 1353856-72-0[4][5]
Molecular Formula C₇H₅BrN₂[4][5]
Molecular Weight 197.03 g/mol [4]
Appearance White to off-white crystalline solidGeneral knowledge

The strategic placement of the bromo, methyl, and cyano groups on the pyridine ring creates a unique electronic and steric environment, making it a versatile substrate for a variety of chemical transformations. The bromine atom at the 4-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the nitrile group can influence the reactivity of the pyridine ring towards nucleophilic substitution.

Synthetic Pathways to this compound

While commercially available, an understanding of the synthesis of this compound is valuable for process development and cost analysis. A plausible and commonly employed route for the synthesis of substituted picolinonitriles involves the multi-step transformation of a suitable pyridine precursor. A representative, albeit general, synthetic approach is outlined below.

Synthesis of this compound start 5-Methylpicolinamide step1 Bromination start->step1 intermediate1 4-Bromo-5-methylpicolinamide step1->intermediate1 step2 Dehydration intermediate1->step2 product This compound step2->product

Caption: A potential synthetic route to this compound.

Protocol 1: Synthesis of this compound (Representative)

Disclaimer: This is a representative protocol based on general organic synthesis principles for similar compounds and should be optimized for specific laboratory conditions.

Step 1: Bromination of 5-Methylpicolinamide

  • To a solution of 5-methylpicolinamide (1.0 eq) in a suitable solvent such as concentrated sulfuric acid, add a brominating agent (e.g., N-bromosuccinimide, 1.1 eq) portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully quench the reaction by pouring it onto ice and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-5-methylpicolinamide.

Step 2: Dehydration of 4-Bromo-5-methylpicolinamide

  • Dissolve the crude 4-bromo-5-methylpicolinamide (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Add a dehydrating agent (e.g., phosphorus oxychloride or trifluoroacetic anhydride, 1.2 eq) dropwise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Key Applications in Agrochemical Synthesis: Protocols and Mechanistic Insights

The reactivity of the bromo substituent in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of C-C and C-N bonds in agrochemical synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Herbicidal and Fungicidal Scaffolds

The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in herbicides and fungicides.

Suzuki-Miyaura Coupling start This compound product 4-Aryl-5-methylpicolinonitrile start->product Suzuki-Miyaura Coupling reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Representative)

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-methylpicolinonitrile derivative.

Table of Representative Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80
Nucleophilic Aromatic Substitution (SNA r): Introducing Heteroatoms for Diverse Biological Activity

The bromine atom of this compound can also be displaced by various nucleophiles in a nucleophilic aromatic substitution (SNA r) reaction. This is a valuable method for introducing oxygen, nitrogen, or sulfur-containing moieties, which can significantly impact the biological activity of the resulting molecule.

Protocol 3: O-Arylation of this compound with a Phenol (Representative)

  • To a solution of a substituted phenol (1.2 eq) in a polar aprotic solvent such as DMF or DMSO, add a strong base (e.g., NaH or K₂CO₃, 1.5 eq) at room temperature and stir for 30 minutes to form the phenoxide.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryloxy-5-methylpicolinonitrile.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Future Outlook

This compound is a highly promising and versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity, particularly at the bromine-substituted position, allows for the strategic introduction of various aryl and heteroatom-containing moieties through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The protocols and insights provided in this document are intended to serve as a practical guide for researchers in the agrochemical industry, enabling the exploration of new chemical space and the development of innovative crop protection solutions. The continued investigation of this and similar substituted pyridine building blocks will undoubtedly contribute to the discovery of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

Application of 4-Bromo-5-methylpicolinonitrile in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 4-Bromo-5-methylpicolinonitrile in the Synthesis of Advanced Kinase Inhibitors

Authored by: A Senior Application Scientist

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of this compound in the synthesis of potent kinase inhibitors. We will delve into the strategic advantages of this building block, its specific reactivity, and its successful implementation in the synthesis of the third-generation ALK/ROS1 inhibitor, Lorlatinib.

Introduction: The Role of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus for therapeutic intervention.[1][2] Kinase inhibitors have revolutionized cancer treatment, but the development of drug resistance remains a significant challenge.[1][3]

In the quest for novel, potent, and selective kinase inhibitors, medicinal chemistry has embraced the concept of "scaffold-based design".[4] This paradigm focuses on identifying and utilizing "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets.[5][6][7] These scaffolds serve as a robust starting point for developing new drugs with improved properties. The substituted pyridine ring, a core feature of this compound, is one such privileged structure, frequently found in inhibitors targeting the ATP-binding pocket of kinases.[8]

This compound, in particular, has emerged as a valuable intermediate. Its unique arrangement of a reactive bromine atom, a cyano group, and a methyl group on a pyridine core provides a versatile platform for constructing complex molecular architectures, as exemplified by the potent, macrocyclic ALK/ROS1 inhibitor, Lorlatinib (PF-06463922).[3][9][10]

Physicochemical Properties and Reactivity Profile

This compound is a stable, solid compound under standard conditions. Its utility in synthesis is derived from its distinct reactive sites, which allow for sequential, controlled modifications.

PropertyValueReference
Chemical Name This compound[11]
Synonym(s) 4-bromo-5-methyl-2-pyridinecarbonitrile[12]
CAS Number 1353856-72-0[11]
Molecular Formula C₇H₅BrN₂[13]
Molecular Weight 197.03 g/mol [13]
Appearance Solid[12][14]
Purity Typically ≥97%[12]
Storage Inert atmosphere, 2-8°C[12]

Key Reactive Centers:

  • C4-Bromine Atom: This is the primary site for functionalization. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, or vinyl groups via Suzuki-Miyaura coupling, or the formation of crucial carbon-nitrogen bonds through Buchwald-Hartwig amination.[15][16][17] The reactivity order for halides in these reactions is generally I > Br > Cl, making the bromide an ideal compromise of reactivity and stability.[18][19]

  • C2-Nitrile Group: The cyano group is a key pharmacophoric feature. It can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region. Furthermore, it can serve as a synthetic handle for transformation into other functional groups if required.

  • Pyridine Ring: The nitrogen atom in the pyridine ring influences the electron distribution of the molecule, affecting the reactivity of the C-Br bond and providing a potential site for hydrogen bonding in the final inhibitor-target complex.

Application Showcase: Synthesis of Lorlatinib (PF-06463922)

Lorlatinib is a third-generation, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[3][9] It was specifically designed to overcome resistance mutations that arise during treatment with first- and second-generation ALK inhibitors and to treat brain metastases.[3][20][21] The synthesis of its complex macrocyclic structure critically employs this compound as a central building block.

The ALK signaling pathway, when constitutively activated by genetic rearrangements (e.g., EML4-ALK), drives tumor cell proliferation and survival through downstream pathways like PI3K/AKT and RAS/RAF/MEK.[2] Lorlatinib potently inhibits the ALK kinase, blocking these oncogenic signals.[9][22]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->ALK Inhibition Suzuki_Workflow A 1. Reagent Setup B 2. Inert Atmosphere A->B Evacuate/Backfill C 3. Solvent & Reagent Addition B->C Anhydrous Solvents D 4. Degassing C->D N2/Ar bubbling E 5. Catalyst Addition D->E Under N2/Ar F 6. Reaction Heating E->F Heat to 80-100 °C G 7. Work-up & Extraction F->G Cool, Quench, Separate H 8. Purification G->H Column Chromatography Buchwald_Workflow cluster_prep Reaction Setup (Glovebox Recommended) cluster_reaction Reaction Execution cluster_workup Isolation & Purification A 1. Add Aryl Halide, Amine, Base, Catalyst, Ligand to vial B 2. Add Anhydrous Solvent A->B C 3. Seal and Heat B->C D 4. Monitor Progress (LC-MS) C->D E 5. Cool and Quench D->E F 6. Aqueous Work-up & Extraction E->F G 7. Column Chromatography F->G

References

Synthesis of Novel Heterocycles Utilizing 4-Bromo-5-methylpicolinonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-Bromo-5-methylpicolinonitrile in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among the myriad of functionalized pyridine building blocks, this compound has emerged as a particularly versatile and valuable precursor for the synthesis of a diverse array of heterocyclic systems. Its unique arrangement of a reactive bromine atom, a nucleophilically activatable nitrile group, and a strategically positioned methyl group on the pyridine ring offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting a series of detailed application notes and experimental protocols for the construction of novel heterocycles.

The strategic importance of this building block lies in its capacity to undergo a variety of cross-coupling reactions, nucleophilic substitutions, and cyclization-annulation cascades. These transformations pave the way for the synthesis of fused ring systems such as pyridopyrimidines, furopyridines, and thienopyridines, which are prevalent motifs in numerous biologically active compounds and functional materials. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, step-by-step guidance for leveraging the synthetic potential of this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 1353856-72-0--INVALID-LINK--[1]
Molecular Formula C₇H₅BrN₂--INVALID-LINK--[1]
Molecular Weight 197.03 g/mol --INVALID-LINK--[1]
Appearance White to off-white solid--INVALID-LINK--[2]
Purity Typically >97%--INVALID-LINK--[3]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Core Synthetic Applications: A Gateway to Diverse Heterocyclic Scaffolds

The reactivity of this compound can be broadly categorized into three key areas, each offering a distinct pathway to novel heterocyclic structures:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the C4 position for nucleophilic attack, allowing for the displacement of the bromide by various nucleophiles.

  • Cyclization and Annulation Reactions: The nitrile group can participate in cyclization reactions, often in tandem with transformations at the C4 position, to construct fused heterocyclic rings.

The following sections will delve into detailed protocols and mechanistic considerations for each of these synthetic strategies.

I. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound is an excellent substrate for these transformations, providing access to a wide range of substituted picolinonitriles that can serve as precursors to more complex heterocyclic systems.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions This compound This compound Product 4-Aryl-5-methylpicolinonitrile This compound->Product Arylboronic Acid/Ester Arylboronic Acid/Ester Arylboronic Acid/Ester->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Catalyzes Base Base Base->Product Activates

Figure 1: General workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-5-methylpicolinonitrile

This protocol describes a typical Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 197 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 90 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-5-methylpicolinonitrile85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-5-methylpicolinonitrile92
33-Thienylboronic acid5-Methyl-4-(thiophen-3-yl)picolinonitrile78
B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[5] This reaction is instrumental in synthesizing arylalkynes, which are valuable intermediates in the synthesis of various heterocycles and conjugated materials.

Reaction Principle: The Sonogashira coupling involves a catalytic cycle where a palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, a copper(I) acetylide is formed from the terminal alkyne and the copper co-catalyst. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the coupled product.

Detailed Experimental Protocol: Synthesis of 5-methyl-4-(phenylethynyl)picolinonitrile

This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 197 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N) (3 mL)

  • Tetrahydrofuran (THF) (3 mL)

Procedure:

  • To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine, followed by phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

EntryAlkyneProductYield (%)
1Phenylacetylene5-Methyl-4-(phenylethynyl)picolinonitrile90
2Ethynyltrimethylsilane5-Methyl-4-((trimethylsilyl)ethynyl)picolinonitrile88
31-Hexyne5-Methyl-4-(hex-1-yn-1-yl)picolinonitrile82
C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6][7] This reaction is a powerful tool for the synthesis of arylamines, which are key structural motifs in many pharmaceuticals.

Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.

Detailed Experimental Protocol: Synthesis of 5-methyl-4-(phenylamino)picolinonitrile

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound (1.0 mmol, 197 mg)

  • Aniline (1.2 mmol, 112 mg, 0.11 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • Xantphos (0.03 mmol, 17.3 mg)

  • Cesium carbonate (Cs₂CO₃) (1.4 mmol, 456 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to a Schlenk tube.

  • Remove the tube from the glovebox, and add anhydrous toluene and aniline under an inert atmosphere.

  • Seal the tube and heat the reaction mixture at 110 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient).

EntryAmineProductYield (%)
1Aniline5-Methyl-4-(phenylamino)picolinonitrile85
2Morpholine4-(Morpholino)-5-methylpicolinonitrile91
3Benzylamine4-(Benzylamino)-5-methylpicolinonitrile82

II. Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization

The electron-deficient nature of the pyridine ring, further enhanced by the nitrile group, facilitates nucleophilic aromatic substitution at the C4 position. This allows for the direct displacement of the bromide with a variety of nucleophiles.

Reaction Principle: The SNAr reaction typically proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product.

SNAr_Mechanism Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nucleophile Nucleophile Nu- Product 4-Nu-5-methylpicolinonitrile Intermediate->Product - Leaving Group Leaving_Group Br- Intermediate->Leaving_Group

Figure 2: Mechanism of Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol: Synthesis of 4-methoxy-5-methylpicolinonitrile

This protocol details the synthesis of 4-methoxy-5-methylpicolinonitrile via an SNAr reaction with sodium methoxide.

Materials:

  • This compound (1.0 mmol, 197 mg)

  • Sodium methoxide (1.5 mmol, 81 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add sodium methoxide in one portion.

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour into ice-water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient).

III. Cyclization and Annulation Reactions: Constructing Fused Heterocycles

The presence of the nitrile group in this compound provides a key functional handle for the construction of fused heterocyclic systems. Through carefully designed reaction sequences, the nitrile can participate in cyclization reactions to form new rings.

A. Synthesis of Pyridopyrimidines

Pyridopyrimidines are a class of fused heterocycles with significant biological activity.[8][9] They can be synthesized from aminopyridine precursors, which can be derived from this compound via a Buchwald-Hartwig amination with an ammonia equivalent, followed by cyclization.

Synthetic Strategy:

  • Buchwald-Hartwig Amination: Introduction of an amino group at the C4 position.

  • Cyclization: Reaction of the resulting 4-amino-5-methylpicolinonitrile with a suitable one-carbon synthon (e.g., formamide, orthoesters) to form the pyrimidine ring.

Pyridopyrimidine_Synthesis Start This compound Step1 Buchwald-Hartwig Amination (e.g., with Benzophenone imine then hydrolysis) Start->Step1 Intermediate 4-Amino-5-methylpicolinonitrile Step1->Intermediate Step2 Cyclization (e.g., with Formamide) Intermediate->Step2 Product 5-Methylpyrido[4,3-d]pyrimidin-4-amine Step2->Product

Figure 3: Synthetic pathway to Pyridopyrimidines.

Detailed Experimental Protocol: Synthesis of 5-Methylpyrido[4,3-d]pyrimidin-4-amine

Part 1: Synthesis of 4-Amino-5-methylpicolinonitrile

  • Follow the general protocol for Buchwald-Hartwig amination using benzophenone imine as the ammonia surrogate, followed by acidic hydrolysis to deprotect the amine.

Part 2: Synthesis of 5-Methylpyrido[4,3-d]pyrimidin-4-amine

Materials:

  • 4-Amino-5-methylpicolinonitrile (1.0 mmol, 133 mg)

  • Formamide (10 mL)

Procedure:

  • To a round-bottom flask, add 4-Amino-5-methylpicolinonitrile and formamide.

  • Heat the reaction mixture to 180 °C and stir for 6 hours.

  • Cool the reaction to room temperature. The product often precipitates upon cooling.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired pyridopyrimidine.

B. Synthesis of Furopyridines

Furopyridines are another important class of heterocycles.[10] A potential route to furopyridines from this compound involves a Sonogashira coupling followed by an intramolecular cyclization.

Synthetic Strategy:

  • Sonogashira Coupling: Couple this compound with a propargyl alcohol derivative.

  • Intramolecular Cyclization: Induce cyclization of the resulting alkynylpyridine intermediate onto the nitrile group, or via a separate cyclization step.

C. Synthesis of Thienopyridines

Thienopyridines are bicyclic heterocycles with diverse pharmacological applications.[11] A common method for their synthesis is the Gewald reaction, which involves the condensation of a ketone or aldehyde, a nitrile, and elemental sulfur in the presence of a base. While a direct Gewald reaction on this compound is not straightforward, a multi-step sequence can be envisioned.

Synthetic Strategy:

  • Nucleophilic Substitution: Introduce a thiolate nucleophile at the C4 position.

  • Annulation: React the resulting 4-thio-substituted picolinonitrile with an α-haloketone or α-haloester, followed by intramolecular cyclization to form the thiophene ring.

Conclusion and Future Outlook

This compound has demonstrated its prowess as a versatile and highly valuable building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols and applications detailed in this guide highlight its utility in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and cyclization/annulation strategies. The ability to readily introduce diverse functionalities at the 4-position, coupled with the reactivity of the nitrile group, opens up a vast chemical space for exploration by medicinal chemists and materials scientists.

Future research in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methods. The exploration of domino and one-pot reactions starting from this compound to rapidly construct complex heterocyclic scaffolds is a particularly promising avenue. Furthermore, the synthesis of novel derivatives and their evaluation in biological and materials science applications will undoubtedly continue to be a fruitful area of investigation.

References

Application Notes & Protocols: 4-Bromo-5-methylpicolinonitrile as a Strategic Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Bromo-5-methylpicolinonitrile (CAS No: 1353856-72-0) in the synthesis of bioactive molecules.[1] We will delve into the chemical rationale behind its utility, focusing on its role as a versatile heterocyclic scaffold. The core of this guide will feature a detailed, field-proven protocol for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. A specific case study on the synthesis of a key precursor for Polo-like kinase 1 (PLK1) inhibitors will illustrate its practical application.

Introduction: The Strategic Value of this compound

This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical applications.[2][3] Its structure is uniquely primed for selective chemical modifications, making it an ideal starting point for building molecular diversity and targeting specific biological pathways.

  • The Pyridine Core: A foundational element in numerous FDA-approved drugs, the pyridine ring offers favorable pharmacokinetic properties, including metabolic stability and aqueous solubility.

  • The Bromine Atom (C4): This is the primary reactive handle on the molecule. Its position makes it highly susceptible to displacement via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. This allows for the precise and controlled introduction of diverse aryl, heteroaryl, or alkyl groups, forming new carbon-carbon or carbon-heteroatom bonds.[3]

  • The Nitrile Group (C2): The electron-withdrawing nature of the cyano group influences the reactivity of the pyridine ring. In drug design, the nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target binding affinity and metabolic stability.[3][4]

  • The Methyl Group (C5): This group provides a steric and electronic handle to modulate the molecule's properties. It can influence binding pocket interactions and fine-tune the overall lipophilicity and metabolic profile of the final compound.

The combination of these features in a single, stable, solid compound makes this compound a powerful tool for generating libraries of novel compounds for high-throughput screening and lead optimization.[2]

Compound Property Value
Chemical Name This compound
CAS Number 1353856-72-0[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Appearance White solid[2]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most critical transformation involving this compound. It facilitates the formation of a C-C bond between the pyridine core (electrophile) and an organoboron species (nucleophile), such as a boronic acid or ester.[5][6][7] This reaction is fundamental to the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in kinase inhibitors.[7]

Mechanistic Rationale

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[5][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[5][8]

  • Transmetalation: The organic moiety from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base is essential for activating the boronic acid to facilitate this step.[6][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L_n-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OH)₂ Base intermediate Ar-Pd(II)L_n-R transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Picolinonitrile Derivative

This protocol provides a robust method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentM.W.AmountMolesEq.
This compound197.031.0 g5.08 mmol1.0
Arylboronic Acid--6.09 mmol1.2
Pd(dppf)Cl₂·CH₂Cl₂816.64207 mg0.25 mmol0.05
Sodium Carbonate (Na₂CO₃)105.991.61 g15.23 mmol3.0
1,4-Dioxane-20 mL--
Water-5 mL--
Step-by-Step Procedure
  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.08 mmol) and the selected arylboronic acid (6.09 mmol).

  • Reagent Addition: Add sodium carbonate (1.61 g, 15.23 mmol) followed by the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (207 mg, 0.25 mmol).

    • Scientist's Note: Pd(dppf)Cl₂ is an excellent, air-stable catalyst for this type of coupling. The dppf ligand is bulky and electron-rich, which promotes the reductive elimination step and stabilizes the catalytic species. Sodium carbonate is a common and effective base for activating the boronic acid.[5]

  • Solvent Addition & Degassing: Add 1,4-dioxane (20 mL) and water (5 mL). The biphasic mixture is crucial for dissolving both the organic substrates and the inorganic base. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously overnight (12-16 hours).

    • Scientist's Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Case Study: Synthesis of a Precursor for PLK1 Inhibitors

Polo-like kinase 1 (PLK1) is a well-established therapeutic target in oncology, as its overexpression is common in many human cancers.[9][10][11] Several potent PLK1 inhibitors feature a substituted pyridine or pyrimidine core. This compound is an ideal starting point for synthesizing scaffolds that can be further elaborated into potent PLK1 inhibitors.[9]

The following workflow illustrates the synthesis of an intermediate that could be further functionalized to create a library of potential PLK1 inhibitors.

PLK1_Synthesis start This compound intermediate1 Intermediate A (Biaryl Picolinonitrile) start->intermediate1 Suzuki Coupling Pd(dppf)Cl₂, Na₂CO₃ reagent Arylboronic Acid reagent->intermediate1 elaboration Further Elaboration (e.g., Nitrile Reduction, Amidation) intermediate1->elaboration final_product PLK1 Inhibitor Library elaboration->final_product

Caption: Synthetic workflow from this compound to PLK1 inhibitors.

Rationale for Targeting PLK1

PLK1 plays a crucial role in regulating multiple stages of mitosis.[12] Its inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells, making it a highly attractive target for anticancer drug development.[10] Compounds derived from substituted pyridine scaffolds have shown potent inhibitory activity against PLK1, with some demonstrating IC₅₀ values in the nanomolar and even picomolar range.[9][13] For example, a novel PLK1 inhibitor, compound 30e, derived from a new scaffold, showed an antiproliferative IC₅₀ of 5 nM against HCT116 cells.[9] The development of highly selective and potent PLK1 inhibitors remains an active area of research.[12][13]

Conclusion and Future Outlook

This compound provides a reliable and versatile platform for the synthesis of complex bioactive molecules. Its predictable reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the picolinonitrile core. The protocols and strategies outlined in this guide serve as a foundational blueprint for researchers aiming to leverage this building block in drug discovery programs, particularly in the development of next-generation kinase inhibitors for oncology and other therapeutic areas.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in the Buchwald-Hartwig Amination of 4-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of 4-bromo-5-methylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-N cross-coupling reaction and may encounter challenges in achieving optimal results. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively and advance your research.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for constructing C-N bonds.[1] However, its application to complex, electron-deficient heteroaromatic substrates like this compound can be nuanced. The interplay of the electron-withdrawing pyridine nitrogen and the cyano group, alongside the electron-donating methyl group, creates a unique electronic landscape that can give rise to specific side reactions. This guide will dissect these potential pitfalls and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with this compound showing low or no conversion?

Low conversion is a common hurdle and can often be traced back to the challenging nature of the substrate and the sensitivity of the catalytic system. The electron-deficient nature of the pyridine ring can make oxidative addition of the C-Br bond to the palladium(0) catalyst sluggish. Furthermore, the nitrile group can potentially coordinate to the palladium center, leading to catalyst inhibition.

Q2: I'm observing a significant amount of a byproduct that appears to be 5-methylpicolinonitrile (hydrodehalogenation). What causes this and how can I prevent it?

Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a well-documented side reaction in Buchwald-Hartwig aminations.[2] It can arise from several pathways, including β-hydride elimination from the amine coupling partner or the presence of trace amounts of water or other proton sources. For electron-deficient substrates, this side reaction can be particularly competitive.

Q3: My desired product seems to be forming, but I'm also getting a significant amount of an impurity that I suspect is the corresponding amide or carboxylic acid. Is this possible?

Yes, this is a plausible side reaction. The strong basic conditions typically employed in the Buchwald-Hartwig amination can lead to the hydrolysis of the nitrile group to either an amide or, with more vigorous conditions, a carboxylic acid.[3][4][5]

Q4: Can the methyl group on the pyridine ring participate in any side reactions?

While less common, benzylic C-H activation of the methyl group by the palladium catalyst is a theoretical possibility, although it is generally less favorable than the desired C-Br bond activation. The primary influence of the methyl group is electronic, as it is an electron-donating group that can modulate the reactivity of the pyridine ring.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the Buchwald-Hartwig amination of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The Pd(0) active species may not be forming efficiently or is being deactivated. 2. Ligand Incompatibility: The chosen ligand may not be suitable for this specific substrate. 3. Insufficiently Strong Base: The base may not be strong enough to deprotonate the amine effectively. 4. Solvent Effects: The solvent may not be optimal for solubility or reaction kinetics.1. Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst that readily forms the active Pd(0) species. 2. Screen Ligands: Test a variety of electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos).[6] 3. Optimize the Base: Use a strong, non-nucleophilic base like sodium or potassium tert-butoxide. For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be explored, potentially at higher temperatures. 4. Solvent Screening: While toluene and dioxane are common, consider screening other solvents such as THF or DME.[7]
Significant Hydrodehalogenation 1. Presence of Protic Impurities: Trace water or other proton sources in reagents or solvents. 2. Slow Reductive Elimination: The final step to form the C-N bond is slow, allowing for competing pathways. 3. β-Hydride Elimination: The amine substrate contains β-hydrogens that can be eliminated.1. Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere. 2. Bulky Ligands: Use bulky phosphine ligands to sterically disfavor side reactions and promote reductive elimination. 3. Amine Structure: If possible, use an amine that lacks β-hydrogens.
Nitrile Hydrolysis 1. Harsh Basic Conditions: The combination of a strong base and elevated temperature promotes hydrolysis.[8] 2. Extended Reaction Times: Prolonged exposure to basic conditions increases the likelihood of hydrolysis.1. Milder Base: Consider using a weaker base such as K₃PO₄ or Cs₂CO₃. 2. Lower Temperature: Optimize the reaction to proceed at a lower temperature, if possible. 3. Monitor Reaction Progress: Carefully monitor the reaction and work it up as soon as the starting material is consumed to minimize exposure to hydrolytic conditions.
Formation of Unidentified Byproducts 1. Amine Dimerization/Oligomerization: The amine coupling partner may self-react under the reaction conditions. 2. Reaction with Solvent: The solvent (e.g., dioxane) may participate in side reactions at high temperatures. 3. Palladium-catalyzed Cyanation: In some cases, the amine can be cyanated by the nitrile group of another molecule.1. Control Experiments: Run the reaction without the aryl bromide to check for amine stability. 2. Alternative Solvents: Switch to a more inert solvent like toluene. 3. Analytical Characterization: Isolate and characterize the major byproduct(s) using techniques like NMR and mass spectrometry to identify their structure and deduce their formation pathway.

Experimental Protocols

The following protocols are provided as a starting point. Optimization will likely be necessary for your specific amine and experimental setup.

General Protocol for Buchwald-Hartwig Amination

This procedure is a general guideline and should be adapted based on the specific amine and the results of small-scale optimization experiments.[9][10]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (1.2-1.5 equivalents relative to Pd)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube or sealed tube, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Analysis of Side Products

To effectively troubleshoot, it is crucial to identify the side products being formed.

Procedure:

  • From a small-scale reaction, carefully isolate the major byproduct(s) using column chromatography or preparative TLC.

  • Characterize the isolated byproduct(s) using:

    • ¹H and ¹³C NMR Spectroscopy: To determine the structure of the compound.

    • Mass Spectrometry (e.g., GC-MS, LC-MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the presence of a C=O stretch for an amide or carboxylic acid).

Visualizing Reaction Pathways and Troubleshooting Logic

To further aid in understanding the complexities of this reaction, the following diagrams illustrate the key chemical transformations and a logical approach to troubleshooting.

Buchwald_Hartwig_Amination cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Start This compound + Amine OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Start->OxAdd Pd(0), Ligand NitrileHydrolysis Nitrile Hydrolysis Start->NitrileHydrolysis Base, H₂O AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine, Base Hydrodehalogenation Hydrodehalogenation OxAdd->Hydrodehalogenation Proton Source RedElim Reductive Elimination AmineCoord->RedElim Product Desired Aminated Product RedElim->Product C-N Bond Formation

Figure 1: A simplified diagram illustrating the desired Buchwald-Hartwig amination pathway in contrast to the common side reactions of hydrodehalogenation and nitrile hydrolysis.

Troubleshooting_Flowchart Start Low Yield or Complex Mixture? Analyze Analyze Crude Reaction (LC-MS, GC-MS, NMR) Start->Analyze NoReaction Low/No Conversion Analyze->NoReaction Hydrodehalogenation Hydrodehalogenation Product Observed Analyze->Hydrodehalogenation Hydrolysis Nitrile Hydrolysis Product Observed Analyze->Hydrolysis Other Other Byproducts Analyze->Other NoReaction_Sol Optimize Catalyst, Ligand, Base, and Temperature NoReaction->NoReaction_Sol Hydrodehalogenation_Sol Ensure Anhydrous Conditions, Use Bulky Ligand Hydrodehalogenation->Hydrodehalogenation_Sol Hydrolysis_Sol Use Milder Base, Lower Temperature, Reduce Reaction Time Hydrolysis->Hydrolysis_Sol Other_Sol Isolate and Characterize, Run Control Experiments Other->Other_Sol Success Optimized Reaction NoReaction_Sol->Success Hydrodehalogenation_Sol->Success Hydrolysis_Sol->Success Other_Sol->Success

References

Technical Support Center: Purification of 4-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the purification of 4-Bromo-5-methylpicolinonitrile.

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the successful purification of this compound (MW: 197.03 g/mol , Formula: C₇H₅BrN₂) from typical reaction mixtures.[1][2] The methodologies described are designed to address common challenges and ensure high purity of the final product, which is crucial for its use as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude mixture of this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as a di-bromo precursor (e.g., 2,4-dibromo-5-methylpyridine) if the synthesis involves a cyanation reaction.[5]

  • Over-brominated or Isomeric Products: Direct bromination can sometimes lead to poor regioselectivity, resulting in isomers or di-brominated species.[3]

  • Hydrolyzed Intermediates: Precursors like 4-Bromo-5-methylpicolinamide or 4-Bromo-5-methylpicolinic acid if the nitrile is formed via dehydration or a related pathway.[6]

  • Residual Catalysts and Reagents: Such as copper salts from a Sandmeyer or cyanation reaction, or dehydrating agents like phosphorus oxychloride.[5][7]

  • Solvent Residues: High-boiling point solvents like DMF or DMSO used during the synthesis.[5]

Q2: What is the recommended first step for purifying the crude product from a reaction mixture?

A2: An initial workup using liquid-liquid extraction is the most effective first step. This process separates the organic product from inorganic salts (like residual copper cyanide or ammonium chloride) and water-soluble impurities. A typical procedure involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water.[5] The organic layer, containing the desired product, is then washed with brine to remove residual water before drying and concentration.

Q3: Which purification technique generally provides the highest purity for this compound?

A3: For achieving high purity (≥98%), column chromatography is often the most effective method, as it can separate the target compound from closely related structural isomers and other organic impurities.[5] However, for removing minor impurities from a solid that is already relatively pure, recrystallization is a more efficient and scalable technique that can yield material of excellent purity and crystallinity.[8] The choice between the two depends on the specific impurity profile revealed by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q4: How do I choose an appropriate solvent system for recrystallization?

A4: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or lower temperatures.[9] This differential solubility allows the compound to dissolve when hot and crystallize out upon cooling, leaving impurities behind in the solvent. A good starting point is to test solubility in a range of common solvents. For compounds with moderate polarity like this one, ethanol, isopropanol, or solvent mixtures like ethyl acetate/hexane are often good candidates.[10]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification process.

Issue 1: Oiling Out During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, the product separates as an insoluble liquid (an oil).

Cause: This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities that depress the melting point.

Troubleshooting Steps:

  • Re-heat the Solution: Heat the mixture until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent to reduce the saturation level.

  • Cool Slowly: Allow the flask to cool very slowly. Rapid cooling encourages oil formation. Insulating the flask can help.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.

  • Change Solvent System: If the issue persists, a different solvent or a co-solvent system (e.g., adding a poor solvent like hexane to a solution in ethyl acetate until it becomes slightly cloudy) may be necessary.[10]

Issue 2: Poor Separation or Streaking on Column Chromatography

Symptom: The compound elutes as a broad band, or streaks down the column, leading to poor separation from impurities.

Cause:

  • Inappropriate Solvent System: The mobile phase may be too polar, causing all compounds to move too quickly without separation. Conversely, if it's not polar enough, the compound may stick to the silica gel.

  • Compound Insolubility: The product may be precipitating at the top of the column if it is not fully soluble in the eluent.

  • Column Overloading: Too much crude material was loaded onto the column.

  • Acidic/Basic Nature: The pyridine nitrogen can interact strongly with the acidic silica gel, causing streaking.

Troubleshooting Steps:

  • Optimize Eluent Polarity: Use TLC to find an optimal solvent system that gives the target compound an Rf value of approximately 0.3-0.4.

  • Add a Modifier: To reduce streaking caused by the basic pyridine moiety, add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.

  • Ensure Solubility: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like pure dichloromethane) before loading it onto the column.[11]

  • Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

Workflow for Purification Strategy Selection

The following diagram illustrates a logical workflow for deciding on a purification strategy after the initial reaction workup.

PurificationWorkflow Start Crude Product (Post-Workup) TLC_Analysis Analyze by TLC Start->TLC_Analysis Decision Assess Impurity Profile TLC_Analysis->Decision Recrystallize Perform Recrystallization Decision->Recrystallize Path_Recrystallize Column Perform Column Chromatography Decision->Column Path_Column Wash Perform Solvent Wash/Trituration Decision->Wash Path_Wash Path_Recrystallize Mainly one spot, minor impurities present Path_Column Multiple spots close to product Rf or significant impurities Path_Wash Baseline impurities (highly polar) Final_Analysis Analyze Final Product (TLC, NMR, HPLC) Recrystallize->Final_Analysis Column->Final_Analysis Wash->Final_Analysis

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol

This protocol is suitable when the crude this compound is a solid and contains minor, highly soluble or insoluble impurities.

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a suitable solvent. If it is sparingly soluble at room temperature but dissolves upon heating, it is a good candidate.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just completely dissolve the solid. It is crucial to use a minimal volume to ensure good recovery upon cooling.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for about 15-20 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Common Recrystallization Solvents
Solvent/SystemBoiling Point (°C)Characteristics & Use Cases
Ethanol78Good for moderately polar compounds. Often yields high-quality crystals.
Isopropanol82Similar to ethanol, slightly less polar.
Ethyl Acetate / HexaneVariableA versatile co-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy, then clarify with a drop of hot ethyl acetate before cooling.[10]
Toluene111Useful for less polar compounds or if other solvents fail. Higher boiling point requires caution.
Protocol 2: Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

  • TLC Analysis: Develop a TLC plate using various ratios of ethyl acetate (EA) and hexane (Hex) to find a solvent system that provides good separation and an Rf of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen EA/Hex eluent. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading). This technique generally results in better separation than loading a liquid solution.

  • Elution: Run the column by adding the eluent to the top and collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Logic for Column Chromatography

ColumnTroubleshooting Start Problem with Column Streaking Compound is Streaking Start->Streaking NoSeparation Poor or No Separation Start->NoSeparation Streaking_Cause Possible Cause: - Acidic silica interaction - Column overloading Streaking->Streaking_Cause NoSep_Cause Possible Cause: - Eluent too polar - Eluent not polar enough NoSeparation->NoSep_Cause Streaking_Solution Solution: - Add 1% Triethylamine to eluent - Reduce amount of sample loaded Streaking_Cause->Streaking_Solution NoSep_Solution_TooPolar If Rf > 0.6: Decrease eluent polarity (e.g., from 20% EA/Hex to 10% EA/Hex) NoSep_Cause->NoSep_Solution_TooPolar NoSep_Solution_NotPolar If Rf < 0.1: Increase eluent polarity (e.g., from 10% EA/Hex to 20% EA/Hex) NoSep_Cause->NoSep_Solution_NotPolar

Caption: Troubleshooting common column chromatography issues.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 4-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 4-Bromo-5-methylpicolinonitrile. This versatile building block is crucial in the synthesis of complex molecules for pharmaceuticals and materials science, but its unique electronic and steric properties can present challenges.[1][2] This guide is designed to help you navigate these challenges and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?

Low yields in Suzuki-Miyaura reactions are a common issue and can stem from several factors.[3] With this compound, the electron-withdrawing nature of the nitrile group can significantly influence the reactivity of the C-Br bond.

Possible Causes and Solutions:

  • Inefficient Oxidative Addition: The electron-deficient nature of the pyridine ring can make the oxidative addition of the palladium(0) catalyst to the C-Br bond more challenging compared to electron-rich aryl bromides.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[5][6] These ligands are known to facilitate the oxidative addition step, which is often crucial for sterically hindered or electron-poor substrates.[5][7]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

    • Solution: Consider using a higher catalyst loading (e.g., 3-5 mol%) or employing a pre-catalyst that is less susceptible to inhibition.[8]

  • Inappropriate Base Selection: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[9][10] An unsuitable base can lead to poor reaction kinetics or degradation of starting materials.

    • Solution: For electron-deficient substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[11] It's crucial to ensure the base is finely powdered and anhydrous to improve reproducibility.[4]

  • Poor Boronic Acid Quality: Boronic acids can degrade over time, leading to lower reactivity.[12][13]

    • Solution: Use freshly purchased or properly stored boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before use.[13]

Troubleshooting Guide: Specific Cross-Coupling Reactions

This section provides detailed troubleshooting for common cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling: Low Yield and Side Reactions

Problem: My Suzuki-Miyaura reaction of this compound with an arylboronic acid is giving a low yield of the desired product, and I'm observing significant amounts of debrominated starting material and homocoupled boronic acid.

Analysis and Step-by-Step Troubleshooting:

  • Evaluate the Catalytic System: The choice of palladium precursor and ligand is paramount.[2] For an electron-deficient substrate like this compound, a robust catalyst system is required.

    • Recommendation: Switch to a more active catalyst system. While Pd(PPh₃)₄ can be a general-purpose catalyst, it may not be optimal here.[14] Consider using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[5][6] These ligands are known to promote both oxidative addition and reductive elimination.[7]

  • Optimize the Base and Solvent: The base activates the boronic acid for transmetalation.[10] The solvent system must be appropriate for both the organic substrates and the inorganic base.

    • Recommendation: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[11] A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[9] The water is essential for the activity of many inorganic bases. Ensure all solvents are properly degassed to prevent catalyst oxidation.[12]

  • Address Potential Side Reactions:

    • Debromination: This can occur if the transmetalation step is slow, allowing for competing pathways. A more active catalyst and a stronger base can help accelerate the desired catalytic cycle.

    • Homocoupling of Boronic Acid: This is often a sign of oxygen in the reaction mixture, which can lead to oxidative homocoupling. Ensure thorough degassing of all solvents and maintain a positive inert gas pressure (Argon or Nitrogen) throughout the reaction.

Workflow for Optimizing Suzuki-Miyaura Coupling:

Suzuki_Optimization cluster_start Initial Problem cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_execution Experimental Execution cluster_end Expected Outcome LowYield Low Yield / Side Reactions Catalyst Switch to Pd(OAc)₂ or Pd₂(dba)₃ + SPhos or XPhos LowYield->Catalyst Base Use K₃PO₄ or Cs₂CO₃ Catalyst->Base Solvent Degassed Dioxane/H₂O or Toluene/H₂O Base->Solvent Degas Thorough Degassing Solvent->Degas Inert Maintain Inert Atmosphere Degas->Inert ImprovedYield Improved Yield and Purity Inert->ImprovedYield

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Stille Coupling: Sluggish Reaction and Tin Byproduct Removal

Problem: My Stille coupling between this compound and an organostannane is slow, and I'm having difficulty removing the tin byproducts during purification.

Analysis and Step-by-Step Troubleshooting:

  • Accelerate the Reaction: Stille reactions can sometimes be sluggish, especially with challenging substrates.[15]

    • Recommendation: While Pd(PPh₃)₄ is commonly used, consider a more active catalyst system.[14] The addition of a copper(I) co-catalyst (e.g., CuI) can significantly accelerate the transmetalation step.[15] Also, ensure your solvent is anhydrous and properly degassed, as water can sometimes inhibit the reaction.[16] Toluene or DMF are common solvents for Stille couplings.[14][17]

  • Managing Tin Byproducts: The removal of organotin byproducts is a notorious challenge in Stille couplings.[16]

    • Workup Procedure: A common method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF).[16] The fluoride ions will react with the tin byproducts to form insoluble trialkyltin fluoride, which can be removed by filtration.

    • Chromatography: If tin residues persist, running the column chromatography on silica gel treated with a small amount of triethylamine (~1-2% in the eluent) can help.[16]

Experimental Protocol: Stille Coupling with KF Workup

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the organostannane (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Stir the organic mixture vigorously with a saturated aqueous solution of KF for 1-2 hours.

  • Filter the mixture through a pad of celite to remove the precipitated tin fluoride.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Base-Induced Side Reactions

Problem: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.

Analysis and Step-by-Step Troubleshooting:

The nitrile group in this compound is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[18][19][20] The strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu, K₃PO₄) can promote this unwanted side reaction.[21]

  • Base Selection: The choice of base is critical to minimize nitrile hydrolysis.

    • Recommendation: While strong bases are often required for C-N bond formation, consider using a weaker, non-nucleophilic base like Cs₂CO₃.[22][23] In some cases, a milder base like K₂CO₃ might be sufficient, although this may require a more active catalyst system.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times will increase the rate of nitrile hydrolysis.

    • Recommendation: Use the lowest effective temperature for the coupling reaction. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of hydrolysis byproducts. Microwave-assisted heating can sometimes be beneficial as it allows for rapid heating to the desired temperature and shorter reaction times.[24]

  • Catalyst and Ligand Choice: A highly active catalyst can enable the reaction to proceed under milder conditions.

    • Recommendation: Employ a highly active Buchwald-Hartwig catalyst system, such as a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky biarylphosphine ligand like Xantphos or a Josiphos-type ligand.[25][26] These systems can often facilitate the reaction at lower temperatures.

Visualizing the Competing Pathways:

Buchwald_Side_Reaction cluster_desired Desired Pathway cluster_side Side Reaction Start This compound + Amine + Base Amination Buchwald-Hartwig Amination Start->Amination Pd Catalyst Low Temp Hydrolysis Nitrile Hydrolysis Start->Hydrolysis Strong Base High Temp Product Desired Aminated Product Amination->Product Byproduct Amide/Carboxylic Acid Byproduct Hydrolysis->Byproduct

Caption: Competing pathways in Buchwald-Hartwig amination.

Quantitative Data Summary

The following table provides a general comparison of catalyst systems for the cross-coupling of bromopyridines, which can serve as a starting point for the optimization of reactions with this compound.

Cross-Coupling ReactionPalladium PrecursorLigandBaseSolventApprox. Yield (%)Reference
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhosK₂CO₃Toluene/H₂O~90-98[1]
Suzuki-Miyaura PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF~88-96[1]
Stille Pd(PPh₃)₄ (5 mol%)PPh₃-Toluene~70-90[16]
Buchwald-Hartwig Pd(OAc)₂ (2 mol%)XantphosCs₂CO₃Toluene~85-95[25]

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.

References

Preventing debromination of 4-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An unsolicited debromination event, where a bromine atom is prematurely replaced by hydrogen, is a common yet formidable challenge in the synthesis of complex molecules. For drug development professionals working with 4-Bromo-5-methylpicolinonitrile, a crucial heterocyclic building block, this side reaction can lead to significant yield loss, impure product profiles, and complex purification challenges.

This technical support center is designed to serve as a field guide for researchers encountering this issue. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles driving debromination and provides a systematic, logic-based approach to troubleshooting and prevention.

Technical Support Center: this compound

Introduction: The Challenge of C-Br Bond Lability

The pyridine ring, particularly when substituted with both electron-withdrawing (nitrile) and electron-donating (methyl) groups, presents a unique electronic environment. While the C4-Br bond in this compound is essential for introducing further complexity via reactions like cross-coupling or lithiation, it is also susceptible to reductive cleavage (hydrodebromination). This guide provides a robust framework for diagnosing the root causes of this side reaction and implementing effective preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with my this compound reaction? A1: Debromination, or more specifically hydrodebromination, is an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom. This generates 5-methylpicolinonitrile as a byproduct. It is problematic because it consumes your starting material, reduces the yield of your desired product, and introduces a byproduct that can be difficult to separate during purification. N-heterocyclic halides, such as bromopyridines, are known to be particularly susceptible to this reaction.[1]

Q2: What is the most common cause of debromination in palladium-catalyzed cross-coupling reactions? A2: The primary mechanistic culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This highly reactive species can intercept the organopalladium intermediate (Ar-Pd-Br) and, through reductive elimination, produce the debrominated arene (Ar-H) instead of the desired cross-coupled product.[1] The hydride source can be the base, solvent, or even trace amounts of water or other protic impurities.[2][3]

Q3: I'm observing significant debromination. What are the first two things I should change in my experimental setup? A3: The first parameters to investigate are typically the base and the temperature . Strong bases, particularly alkoxides, are known to promote the formation of hydride species that lead to debromination.[2] Switching to a milder inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a highly effective first step.[1][2] Concurrently, lowering the reaction temperature can significantly increase selectivity by disfavoring the debromination pathway, which often has a higher activation energy.[2][3]

Q4: How can I reliably detect and quantify the amount of debromination byproduct in my reaction mixture? A4: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the starting material, desired product, and the debrominated byproduct (5-methylpicolinonitrile), allowing for their identification and relative quantification.[4][5] For a more precise quantification, you can use ¹H NMR spectroscopy with a calibrated internal standard.[6]

Troubleshooting Guide: Scenarios & Solutions

This section addresses specific experimental issues where debromination is a prevalent side reaction. Each issue is broken down by symptoms, root causes, and actionable solutions.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
  • Symptoms:

    • Formation of a significant amount of 5-methylpicolinonitrile is observed by LC-MS or GC-MS analysis.

    • Low yields of the desired coupled product.

    • Complex product mixtures that are difficult to purify.

  • Root Causes & Solutions: Debromination in palladium-catalyzed coupling reactions, often termed hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species which then participates in a competing catalytic cycle.[1][2][3] The source of the hydride can be the base, solvent, or impurities.

    Potential Cause Underlying Mechanism Recommended Solution & Rationale
    Aggressive Base Strong bases (e.g., NaOtBu, K-OtBu) can generate Pd-H species via β-hydride elimination from the alkoxide or by reacting with other components.[2]Switch to a milder inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. These bases are less prone to generating hydride species.[1][2]
    High Reaction Temperature High temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired productive coupling.[3][7]Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement.
    Sub-optimal Ligand The ligand influences the stability and reactivity of the palladium center. Less bulky or electron-poor ligands may not sufficiently stabilize the Ar-Pd-Br intermediate, making it more susceptible to side reactions.Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. These promote faster reductive elimination of the desired product, outcompeting the debromination pathway.[1]
    Protic Impurities / Solvent Water, alcohols, or other protic impurities can serve as a hydride or proton source for the formation of Pd-H species or for protodebromination.[1][3]Use anhydrous, degassed solvents (e.g., dioxane, toluene, THF). Ensure all reagents are of high purity and handled under an inert atmosphere.

G cluster_0 Desired Suzuki Coupling Pathway cluster_1 Undesired Debromination Pathway A Ar-Br + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-Br B->C D Transmetalation (with Ar'-B(OR)2) C->D H Ar-Pd(II)-Br E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F G Ar-Ar' (Product) F->G G->A K Ar-Pd(II)-H H->K Reaction with Pd-H I Hydride Source (Base, Solvent) J Formation of Pd-H Species I->J L Reductive Elimination K->L M Ar-H (Byproduct) L->M M->A Regenerates Pd(0)

Caption: Competing catalytic cycles in Suzuki coupling.

Issue 2: Debromination during Lithiation or Grignard Reagent Formation
  • Symptoms:

    • Quenching the reaction with an electrophile (e.g., CO₂, DMF) yields the protonated byproduct (5-methylpicolinonitrile) alongside the desired product.

    • Low yield of the desired functionalized product.

  • Root Causes & Solutions: The organometallic intermediates formed from this compound can be unstable and readily quenched by trace amounts of protic impurities or even the solvent at higher temperatures.

    Potential Cause Underlying Mechanism Recommended Solution & Rationale
    Protic Quenching The highly basic organolithium or Grignard reagent is quenched by trace water, atmospheric moisture, or protic solvents before it can react with the intended electrophile.Rigorously dry all glassware and solvents. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen). Use anhydrous THF or Et₂O.
    High Temperature The organometallic intermediate may be thermally unstable, leading to decomposition or side reactions. Metal-halogen exchange can also be less selective at higher temperatures.Maintain a very low temperature (typically -78 °C with a dry ice/acetone bath) throughout the generation of the organometallic reagent and its subsequent reaction.
    Slow Quenching If the electrophile is added too slowly or if mixing is inefficient, the organometallic reagent may have time to react with other species or decompose.Add the electrophile rapidly (while maintaining the low temperature) to the freshly generated organometallic solution with vigorous stirring.

G start Debromination Observed? base Is the base strong (e.g., alkoxide)? start->base Yes consult Consult Specialist start->consult No temp Is the temperature high (>80°C)? base->temp No change_base Action: Switch to K₃PO₄ or Cs₂CO₃ base->change_base Yes ligand Is the ligand appropriate? temp->ligand No lower_temp Action: Reduce Temp to 60-80°C temp->lower_temp Yes solvent Are solvents anhydrous & aprotic? ligand->solvent Yes change_ligand Action: Use bulky, electron-rich ligand (e.g., SPhos) ligand->change_ligand No success Problem Solved solvent->success Yes dry_solvent Action: Use dry, degassed solvents solvent->dry_solvent No change_base->temp lower_temp->ligand change_ligand->solvent dry_solvent->success

Caption: Troubleshooting workflow for debromination.

Optimized Experimental Protocol: Suzuki Coupling to Minimize Debromination

This protocol details a selective Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress hydrodebromination.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground, anhydrous K₃PO₄.

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) in a small amount of the reaction solvent, then add this mixture to the main flask.

  • Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Synthesis of 4-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-5-methylpicolinonitrile (CAS 1353856-72-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure you can identify, prevent, and troubleshoot issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds from 2-amino-5-methylpyridine. A common route involves a Sandmeyer reaction for cyanation followed by a regioselective bromination, or vice-versa. Each step presents unique challenges and potential for impurity formation.

Q1: My final product is contaminated with a significant amount of starting material. How can I ensure the reaction goes to completion and how do I remove the unreacted precursors?

A1: Seeing unreacted starting materials, such as 2-amino-5-methylpyridine or a brominated precursor like 2-amino-4-bromo-5-methylpyridine, is a common issue often related to incomplete diazotization or Sandmeyer reaction.

  • Causality & Prevention:

    • Incomplete Diazotization: The conversion of the primary aromatic amine to a diazonium salt is temperature-sensitive. Premature decomposition of the diazonium salt can occur if the temperature rises above 0-5 °C, halting the reaction. Ensure your reaction vessel is adequately cooled in an ice-salt bath and that the sodium nitrite solution is added slowly to maintain strict temperature control.

    • Insufficient Reagents: Use a slight excess (1.1-1.2 equivalents) of both the acid (e.g., HBr) and sodium nitrite to drive the diazotization to completion.

    • Poor Copper(I) Catalyst Activity: The copper(I) cyanide used in the Sandmeyer reaction must be active. If it has been exposed to air and oxidized to copper(II), its catalytic efficiency will be significantly reduced. Use freshly purchased, high-purity CuCN or prepare it fresh if you suspect oxidation.

  • Troubleshooting & Removal:

    • Reaction Monitoring: Always monitor the reaction's progress using Thin Layer Chromatography (TLC). A well-chosen solvent system (e.g., ethyl acetate/hexane) should show a clear distinction between the non-polar product and the more polar amino-substituted starting material. Continue the reaction until the starting material spot is no longer visible.

    • Purification: Unreacted amino-pyridines can be removed with an acidic wash during workup. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with dilute HCl (1M). The basic amine will be protonated and move to the aqueous layer, while your desired nitrile product remains in the organic phase. Final purification can be achieved via flash column chromatography.

Q2: I've observed an impurity with the same mass as my product, but its NMR spectrum shows different chemical shifts. What could this be?

A2: This is a classic sign of an isomeric byproduct. During the bromination of the 5-methylpicolinonitrile core, the bromine can add to different positions on the pyridine ring, leading to constitutional isomers.

  • Causality & Prevention:

    • Isomer Formation: The primary isomer you may encounter is 5-Bromo-4-methylpicolinonitrile (CAS 886364-86-9).[1][2] The directing effects of the cyano and methyl groups on the pyridine ring influence the regioselectivity of electrophilic bromination. While the 4-bromo position is generally favored under specific conditions, changes in solvent, temperature, or brominating agent (e.g., NBS vs. Br₂) can alter the isomeric ratio.

    • Controlling Regioselectivity: To favor the formation of the 4-bromo isomer, bromination is often performed in a strong acid like concentrated sulfuric acid.[3] The pyridine nitrogen is protonated, altering the electronic landscape of the ring and directing the incoming electrophile. Careful control of temperature is also critical; running the reaction at the recommended temperature can suppress the formation of undesired isomers.[4]

  • Troubleshooting & Removal:

    • Characterization: Isomers can be difficult to distinguish by mass spectrometry alone. ¹H NMR is the most effective tool. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

    • Purification: Separating constitutional isomers is often challenging. Meticulous flash column chromatography with a low-polarity eluent system and a high-resolution silica gel may be required. In some cases, recrystallization from a carefully selected solvent system can selectively crystallize the desired isomer.

| Table 1: Common Isomeric and Related Impurities | | :--- | :--- | :--- | :--- | | Impurity Name | Molecular Formula | Common Source | Key Analytical Signature | | 5-Bromo-4-methylpicolinonitrile | C₇H₅BrN₂ | Non-regioselective bromination | Different aromatic proton shifts in ¹H NMR compared to the desired 4-bromo product. | | 4-Chloro-5-methylpicolinonitrile | C₇H₅ClN₂ | Use of HCl in diazotization with CuCN; chloride ion contamination.[5][6] | Molecular ion peak in MS is ~44 units lower than the bromo-product. | | 5-methylpicolinonitrile | C₇H₆N₂ | Reductive dehalogenation or incomplete bromination.[7][8] | Absence of bromine isotope pattern in MS; simpler aromatic region in ¹H NMR. |

Q3: My reaction produced significant amounts of highly polar byproducts, causing purification difficulties. What are they and how do I prevent their formation?

A3: The presence of highly polar impurities often points to hydrolysis of the nitrile group. Under the acidic or basic conditions used during synthesis and workup, the nitrile can be converted first to an amide and then to a carboxylic acid.

  • Causality & Prevention:

    • Hydrolysis Mechanism: The nitrile group (C≡N) is susceptible to hydrolysis.[9] In acidic conditions, water can act as a nucleophile, attacking the protonated nitrile to form an amide intermediate, 4-Bromo-5-methylpicolinamide .[10] With prolonged heating or stronger acid, this amide can be further hydrolyzed to the corresponding carboxylic acid, 4-Bromo-5-methylpicolinic acid .[11] This process can also occur under basic conditions.[12][13][14]

    • Preventative Measures:

      • Anhydrous Conditions: Ensure all reagents and solvents are dry, particularly during steps involving heating.

      • Controlled Workup: During aqueous workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly and keep temperatures low.

      • Temperature Control: Avoid unnecessarily high reaction temperatures, as this accelerates the rate of hydrolysis.[12]

  • Troubleshooting & Removal:

    • Identification: The amide and carboxylic acid byproducts will have significantly different Rƒ values on TLC (much lower/more polar) than the desired nitrile. They can be confirmed by mass spectrometry (M+18 for the acid, M+18 for the amide relative to the nitrile) and IR spectroscopy (strong C=O stretch around 1650-1710 cm⁻¹).

    • Purification: A basic wash (e.g., with aqueous NaHCO₃) during the workup can remove the acidic carboxylic acid impurity by converting it to its water-soluble carboxylate salt. The amide is more difficult to remove and typically requires purification by flash column chromatography.

Caption: Synthetic pathway showing the formation of the target product and common impurities.

Q4: The Sandmeyer cyanation step is giving me a low yield and a complex mixture of byproducts. What are the critical parameters to control?

A4: The Sandmeyer reaction, while powerful, is notorious for side reactions if not performed with care.[15][16][17] Low yields are often traced back to the stability of the diazonium salt and the conditions of its reaction with the copper(I) cyanide catalyst.[18][19]

  • Causality & Prevention:

    • Diazonium Decomposition: The primary competing reaction is the decomposition of the diazonium salt to form an aryl cation, which is then trapped by water to form a phenol (or its pyridone tautomer, 4-hydroxy-5-methylpicolinonitrile). This is highly favored by temperatures above 5-10 °C. Strict temperature control is the single most important factor for success.

    • Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism.[15] Side reactions can include dimerization to form biaryl compounds or reaction with the solvent.

    • Protodeazotization (Deamination): The diazonium group can be replaced by a hydrogen atom, especially if a reducing agent is present, leading to 5-methylpicolinonitrile.

  • Troubleshooting & Best Practices:

    • Temperature: Prepare the diazonium salt between 0 and 5 °C. Add the diazonium salt solution slowly to the pre-heated (typically 60-80 °C) CuCN solution to ensure the salt reacts immediately upon addition, rather than decomposing while waiting.

    • pH Control: Maintain a strongly acidic medium during diazotization to prevent premature coupling reactions of the diazonium salt with the starting amine.

    • Catalyst Quality: Ensure the CuCN is of high quality and the solution is prepared correctly.

    • Quenching: Once the reaction is complete (monitored by N₂ evolution ceasing and TLC), quench it by pouring it onto ice to prevent further side reactions.

Troubleshooting_Flowchart start_node Problem: Low Yield or High Impurity Profile decision_node Is main impurity a starting material? start_node->decision_node Analyze Crude Product (TLC, NMR, MS) process_node1 Issue: Incomplete Reaction - Check diazotization temp - Verify reagent stoichiometry - Use acidic wash in workup decision_node->process_node1 Yes decision_node2 Does impurity have same mass as product? decision_node->decision_node2 No process_node process_node end_node Solution Identified process_node1->end_node process_node2 Issue: Isomeric Byproduct - Optimize bromination conditions (solvent, temp) - Purify via high-res chromatography or recrystallization decision_node2->process_node2 Yes decision_node3 Is impurity highly polar (low Rf) with M+18? decision_node2->decision_node3 No process_node2->end_node process_node3 Issue: Nitrile Hydrolysis - Use anhydrous conditions - Avoid prolonged acid/base exposure during workup - Use basic wash to remove acid decision_node3->process_node3 Yes process_node4 Other common Sandmeyer byproducts (phenol, de-halo) - Re-evaluate temp control - Check catalyst quality decision_node3->process_node4 No process_node3->end_node process_node4->end_node

Caption: A troubleshooting flowchart for identifying unknown impurities.

Experimental Protocol: Purification by Flash Column Chromatography

This protocol describes a general method for purifying crude this compound from common, less-polar impurities like unreacted starting material or isomeric byproducts.

1. Preparation of the Silica Gel Column:

  • Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the silica bed is flat and free of cracks.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.

  • Carefully add the sample to the top of the prepared column.

3. Elution:

  • Begin eluting the column with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane).

  • Collect fractions in test tubes or vials.

  • Monitor the elution of compounds using TLC analysis of the collected fractions.

  • Gradually increase the polarity of the eluent (e.g., to 10% or 15% ethyl acetate in hexane) to elute the desired product. The impurities should elute either before (less polar) or after (more polar) the main product band.

4. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the purity of the final product using NMR and/or LC-MS.

References

Managing reaction temperatures for 4-Bromo-5-methylpicolinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Critical Reaction Temperatures

Welcome to the technical support center for the synthesis of 4-Bromo-5-methylpicolinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a key intermediate in the development of complex pharmaceutical and agrochemical compounds, achieving high purity and yield of this compound is paramount.[1] Success is heavily dependent on the precise management of reaction temperatures, particularly during the diazotization and Sandmeyer reaction sequence.

This document provides in-depth, experience-driven answers to common challenges, detailed protocols, and logical troubleshooting workflows to help you optimize your experimental outcomes.

Core Synthesis Pathway: The Diazotization-Sandmeyer Route

The most reliable method for synthesizing this compound involves a multi-step process where an amino-substituted picoline is converted into the final brominated product.[2] The critical, temperature-sensitive stages of this pathway are the formation of a diazonium salt and its subsequent conversion via a Sandmeyer reaction.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A Amino-Precursor (e.g., 2-Amino-5-methylpyridine) B Diazonium Salt Intermediate A->B NaNO₂, Strong Acid Critical Temp: -10°C to 5°C C This compound (Final Product) B->C CuBr Catalyst Controlled Temp: Room Temp to 75°C

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs)
Q1: Why is the 0-5°C temperature range so critical for the diazotization step?

A: The strict 0-5°C temperature range is essential due to the inherent instability of the aryl diazonium salt intermediate.[3] Here’s a breakdown of the causality:

  • Preventing Decomposition: Above 5°C, aqueous diazonium salts are known to decompose, often vigorously, liberating nitrogen gas (N₂).[3] This decomposition is not only a primary source of yield loss but can also pose a significant safety hazard due to rapid gas evolution and potential for an uncontrolled exothermic reaction.

  • Minimizing Side Reactions: Uncontrolled warming can lead to the diazonium group being replaced by a hydroxyl group (-OH) from the aqueous solvent, forming an undesired phenolic byproduct. The classical procedure for this transformation, known as Verkochung, involves boiling the diazonium salt in aqueous acid.[4][5] Maintaining a low temperature suppresses this competing reaction.

  • Ensuring Stability for Subsequent Steps: The goal of diazotization is to generate the diazonium salt in situ for immediate use in the subsequent Sandmeyer reaction.[] Keeping the solution cold preserves the integrity of this reactive intermediate until it is introduced to the copper(I) bromide catalyst.

While the 0-5°C range is a widely accepted rule of thumb, some process chemistry studies have shown that certain diazonium species may be stable at slightly higher temperatures (up to 15°C).[3] However, for general laboratory synthesis, adhering to the 0-5°C range is the most reliable practice to ensure safety and maximize yield.

Q2: I observed a sudden burst of gas and a color change after adding my cold diazonium salt solution to the copper bromide catalyst. What went wrong?

A: This scenario strongly suggests an uncontrolled and overly rapid decomposition of the diazonium salt upon its introduction to the Sandmeyer reaction mixture. The Sandmeyer reaction is a copper-catalyzed radical-nucleophilic aromatic substitution.[4][5] The process is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which then releases N₂ gas to form an aryl radical.[4][5]

The likely cause is thermal shock. If the copper(I) bromide solution is at a significantly higher temperature (e.g., room temperature or warmer, which is common for Sandmeyer reactions), adding the entire volume of the cold diazonium salt at once can cause the localized temperature to rise rapidly.[5][7] This triggers a cascade of decomposition, leading to:

  • Rapid N₂ Evolution: The "burst of gas" is the nitrogen leaving group.

  • Formation of Byproducts: A rapid, uncontrolled reaction can increase the formation of biaryl byproducts, which are known to occur in Sandmeyer reactions and support the radical mechanism.[4][5]

  • Color Change: The color change is likely due to the formation of various side products and changes in the copper catalyst's oxidation state.

Solution: The addition of the diazonium salt solution to the copper catalyst must be done slowly and in a controlled manner, allowing the reaction to proceed smoothly and enabling effective heat dissipation. Adding the solution dropwise via an addition funnel while monitoring the reaction vessel's temperature and gas evolution is the standard, validated procedure.

Q3: My final product yield is low, and NMR analysis shows multiple aromatic impurities. How is temperature implicated?

A: Temperature mismanagement is a leading cause of impurity formation and low yields in this synthesis. Strict temperature control is crucial for achieving high regioselectivity and purity.[8]

Here is a summary of potential issues:

Impurity TypeProbable Temperature-Related CauseExplanation
Phenolic Byproducts Diazotization temperature exceeded 5-10°C, or a delay between diazotization and the Sandmeyer step without adequate cooling.The diazonium salt reacts with water in the acidic solution to form a phenol. This reaction is accelerated at higher temperatures.[4]
Azo Coupling Products Insufficiently acidic conditions or localized "hot spots" during diazotization.The newly formed diazonium salt (an electrophile) can react with the unreacted starting amine (a nucleophile) to form an azo compound. This is more likely if the amine is not fully protonated.
Biaryl Byproducts Poor temperature control during the Sandmeyer reaction, leading to an overly high concentration of aryl radicals.The aryl radical intermediates can dimerize to form biaryl compounds instead of reacting with the bromide from the copper catalyst.[4][5]
Unreacted Starting Material Diazotization temperature was too low, causing the sodium nitrite or the amine salt to crystallize out of solution.If reactants precipitate, the reaction cannot proceed to completion, leading to a lower conversion rate.[3]

Solution: Maintain strict temperature control throughout the entire process. Use a reliable cooling bath (ice-salt or cryocooler) for the diazotization and ensure controlled, portion-wise addition during the Sandmeyer step to manage the reaction exotherm.

Troubleshooting Guide: Temperature-Related Issues
Observed Problem Probable Cause Recommended Action & Explanation
No reaction or very slow reaction during diazotization. Temperature is too low (below -10°C), causing reagents to freeze or precipitate.Allow the reaction temperature to rise slowly to the -5°C to 0°C range. This ensures all components are in solution and can react effectively.[3]
Reaction mixture turns dark brown/black during diazotization. Temperature is too high (above 10°C), causing rapid decomposition of the diazonium salt.The experiment should be safely quenched and restarted. This coloration indicates significant byproduct formation. For future runs, use a more efficient cooling bath and add the sodium nitrite solution more slowly.
Violent foaming and gas evolution during Sandmeyer reaction. The entire diazonium salt solution was added too quickly to the CuBr solution.For the current run, cease addition and cool the reaction vessel immediately. For future runs, add the diazonium salt solution dropwise over a prolonged period (e.g., 30-60 minutes) to control the rate of N₂ evolution and the reaction exotherm.
Final product is contaminated with a significant amount of a phenolic impurity. The diazonium salt solution was allowed to warm up before or during the Sandmeyer addition.Ensure the diazonium salt is kept cold (0-5°C) at all times until the moment it is added to the catalyst. Minimize the time between the completion of diazotization and the start of the Sandmeyer reaction.[3][4]
Experimental Protocols
Protocol 1: Low-Temperature Diazotization of an Amino-Picoline Precursor

This is a general protocol and may require optimization based on the specific precursor.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the amino-picoline precursor (1.0 eq) in a suitable strong acid (e.g., H₂SO₄ or HBr) solution.

  • Cooling: Cool the flask in an ice-salt or acetone-dry ice bath until the internal temperature reaches 0°C. The target temperature range for the reaction is 0-5°C.[9]

  • Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water. Cool this solution in an ice bath.

  • Slow Addition: Add the cold sodium nitrite solution dropwise to the stirred amine-acid mixture via the dropping funnel. Crucially, monitor the internal temperature and maintain it below 5°C throughout the addition. [2][3] The addition rate should be slow enough to prevent any significant temperature rise.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Immediate Use: The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent Sandmeyer reaction. Do not attempt to store it.[3]

Protocol 2: Sandmeyer Bromination
  • Catalyst Preparation: In a separate reaction flask equipped with a stirrer and addition funnel (for the diazonium salt solution), prepare a solution or suspension of copper(I) bromide (CuBr) (1.2 eq) in a suitable solvent (e.g., aqueous HBr).

  • Temperature Adjustment: The Sandmeyer reaction can often be performed at room temperature or slightly warmer to ensure a reasonable reaction rate.[5][7] Gently warm the CuBr mixture to the desired temperature (e.g., 25°C to 60°C, depending on the specific literature procedure).

  • Controlled Addition: Slowly add the cold diazonium salt solution (prepared in Protocol 1) dropwise to the stirred CuBr mixture.

  • Observation: You should observe a controlled, steady evolution of nitrogen gas. If the bubbling becomes too vigorous, slow down the addition rate and/or cool the reaction flask.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture, often with gentle heating, for 1-2 hours to ensure all the diazonium salt has reacted.

  • Work-up: Cool the reaction mixture to room temperature and proceed with standard extraction and purification protocols to isolate the this compound.

Logical Troubleshooting Workflow

This diagram provides a decision-making framework for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Flow cluster_diazo Diazotization Step cluster_sandmeyer Sandmeyer Step start Start Synthesis check_diazo_temp Is Temp Maintained between 0-5°C? start->check_diazo_temp temp_ok Proceed to Sandmeyer check_diazo_temp->temp_ok Yes temp_high High Impurity Risk (Phenols, Azo Dyes) check_diazo_temp->temp_high No check_addition Is Diazonium Salt Added Dropwise? temp_ok->check_addition action_cool Action: Improve Cooling & Slow NaNO₂ Addition temp_high->action_cool action_cool->start Restart addition_ok Monitor Gas Evolution check_addition->addition_ok Yes addition_fast Runaway Reaction Risk (Violent Foaming) check_addition->addition_fast No end_product Final Product Analysis addition_ok->end_product action_slow Action: Slow Down Addition Rate addition_fast->action_slow action_slow->check_addition Adjust

Caption: Troubleshooting decision tree for temperature-critical steps.

References

Validation & Comparative

4-Bromo-5-methylpicolinonitrile vs 4-Chloro-5-methylpicolinonitrile reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4-Bromo-5-methylpicolinonitrile and 4-Chloro-5-methylpicolinonitrile

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, halogenated heterocycles serve as indispensable building blocks. Among these, this compound and 4-Chloro-5-methylpicolinonitrile are pivotal intermediates. Both molecules share a common 5-methylpicolinonitrile core, a scaffold valued for its electronic properties and versatile nitrile handle. The critical distinction lies at the 4-position of the pyridine ring, where the presence of either a bromine or a chlorine atom dictates the molecule's reactivity profile and, consequently, its strategic application in complex molecular assembly.

This guide provides a comprehensive comparison of the reactivity of these two compounds. We will delve into the fundamental principles governing their behavior in key synthetic transformations, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Fundamental Principles: The Halogen's Influence

The difference in reactivity between the bromo and chloro analogues is rooted in the intrinsic properties of the carbon-halogen bond. Two primary factors are at play: bond strength and the halogen's electronegativity.

PropertyC-Cl BondC-Br BondImplication on Reactivity
Average Bond Energy ~339 kJ/mol~285 kJ/molThe weaker C-Br bond is more easily cleaved in reactions like palladium-catalyzed oxidative addition.
Pauling Electronegativity 3.162.96The higher electronegativity of chlorine makes the attached carbon more electrophilic, favoring nucleophilic attack.

These fundamental differences give rise to divergent reactivity patterns, which are most pronounced in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[1][2] The general mechanism involves a catalytic cycle initiated by the oxidative addition of a palladium(0) complex into the carbon-halogen bond.

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product Ar-X Ar-X R-M R-M Reactivity_Comparison cluster_bromo This compound cluster_chloro 4-Chloro-5-methylpicolinonitrile b_start Starting Material b_suzuki Suzuki Coupling (e.g., Pd(PPh₃)₄, 80°C) b_start->b_suzuki Milder Conditions b_buchwald Buchwald-Hartwig (e.g., Pd₂(dba)₃/BINAP, 100°C) b_start->b_buchwald Standard Ligands b_product Coupled Product b_suzuki->b_product b_buchwald->b_product c_start Starting Material c_suzuki Suzuki Coupling (e.g., Pd(OAc)₂/SPhos, 110°C) c_start->c_suzuki Harsher Conditions c_buchwald Buchwald-Hartwig (e.g., Pd(OAc)₂/XPhos, 120°C) c_start->c_buchwald Specialized Ligands c_product Coupled Product c_suzuki->c_product c_buchwald->c_product

References

A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 4-Aryl-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecular architectures that are pivotal to drug discovery and materials science. The functionalization of heteroaromatic scaffolds, such as pyridine derivatives, is of particular importance due to their prevalence in pharmaceuticals. This guide provides an in-depth, objective comparison of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of 4-Bromo-5-methylpicolinonitrile, a key intermediate in the synthesis of various biologically active molecules.

The Challenge: Arylation of an Electron-Deficient Heterocycle

This compound presents a unique challenge for C-C bond formation. The pyridine ring, being electron-deficient, can influence the reactivity of the palladium catalyst. Furthermore, the presence of a nitrile group requires careful consideration of reaction conditions to avoid unwanted side reactions. The choice between the Suzuki and Stille coupling methods is therefore not arbitrary and depends on a nuanced understanding of their respective mechanisms, substrate scope, and practical considerations.

The Suzuki-Miyaura Coupling: A Green Chemistry Staple

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling has become one of the most widely used methods for C-C bond formation, earning its discoverers the Nobel Prize in Chemistry in 2010.[1] The reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1][2][3]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4] The base plays a crucial role in activating the organoboron species, forming a borate complex that facilitates the transfer of the organic group to the palladium center during transmetalation.[5]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (4-Aryl-5-methylpicolinonitrile) RedElim->Product R1X R¹-X (this compound) R1X->OxAdd R2BY2 R²-B(OR)₂ (Arylboronic acid/ester) Base Base (e.g., K₂CO₃) Base->Transmetalation Catalyst_regen Stille_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (4-Aryl-5-methylpicolinonitrile) RedElim->Product R1X R¹-X (this compound) R1X->OxAdd R2SnR3 R²-SnR₃ (Arylstannane) R2SnR3->Transmetalation Catalyst_regen

References

Biological activity of compounds derived from 4-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Compounds Derived from Bromo-Methylpicolinonitrile Scaffolds

Introduction: The Versatile Bromo-Methylpicolinonitrile Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. The substituted picolinonitrile, a pyridine ring bearing a nitrile group, is a particularly valuable building block. Its unique electronic properties and the nitrile group's ability to act as a hydrogen bond acceptor or a chelating agent make it an attractive starting point for drug discovery.[1] This guide focuses on derivatives of bromo-methylpicolinonitriles, specifically isomers like 3-Bromo-5-methylpicolinonitrile (CAS 474824-78-7) and 5-Bromo-4-methylpicolinonitrile (CAS 886364-86-9), which serve as versatile intermediates.[1][2][3]

The strategic placement of a bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] This allows for the systematic and efficient generation of diverse chemical libraries. The methyl group can enhance lipophilicity, potentially improving membrane penetration.[1] This guide offers a comparative analysis of the biological activities of compounds derived from these scaffolds, with a focus on anticancer, antimicrobial, and enzyme inhibitory applications, supported by experimental data and protocols to provide a comprehensive resource for researchers in drug development.

I. Anticancer Activity: Targeting Malignant Proliferation

Derivatives of bromo-methylpicolinonitrile have emerged as a promising class of anticancer agents. Their therapeutic potential often stems from the inhibition of key enzymes involved in cancer cell signaling and survival, particularly protein kinases.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[4] Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] Picolinonitrile derivatives, often elaborated into larger heterocyclic systems like quinolines and pyrimidines, can function as ATP-competitive inhibitors, binding to the kinase active site and blocking downstream signaling.[5][6][7]

Several studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells. For instance, certain quinoline derivatives trigger p53/Bax-dependent apoptosis by activating the transcriptional activity of the p53 tumor suppressor protein.[8] This dual-action approach—inhibiting proliferation and actively inducing cell death—makes these compounds particularly compelling.

Comparative Performance of Anticancer Derivatives

The anticancer efficacy of these derivatives is highly dependent on their specific structural modifications. The following table summarizes the in vitro cytotoxic activity of representative compounds against various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Quinoline-based 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Multiple Human Lines< 1.0[8]
Thiopyrano[4,3-d]pyrimidine Compound 10jA549, PC-3, MCF-7, Hela, HepG28.77 - 14.3[9]
4-Thiazolidinone Hybrid Compound 14bMCF-70.85[10]
4-Thiazolidinone Hybrid Compound 14bMDA-MB-2316.61[10]
4-Hydroxyquinolone Analogue Compound 3gHCT116 (Colon)Promising Activity[11]
Structure-Activity Relationship (SAR) Insights

Systematic studies have provided key insights into the structural requirements for optimal anticancer activity:

  • Substituents at Position 4: Amino side chain substituents at the 4-position of a quinoline core are often crucial for antiproliferative activity. The length of this alkylamino chain is also a determining factor, with two methylene units frequently being optimal.[8]

  • Substituents at Position 7: Large, bulky alkoxy groups, such as a fluorobenzyloxy group, at the 7-position of the quinoline ring can be beneficial for activity.[8]

  • Anilino Group: In 4-anilino-quinazoline derivatives, which are potent EGFR kinase inhibitors, substitutions on the aniline ring are critical. Electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl moiety tend to confer higher inhibitory activity than electron-donating groups.[7]

The general workflow for discovering and evaluating these compounds is depicted below.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization A 4-Bromo-5-methyl- picolinonitrile B Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) A->B C Diverse Compound Library B->C D In Vitro Cytotoxicity (MTT Assay) C->D F Hit Identification D->F E Enzyme Inhibition (Kinase Assay) E->F G SAR Studies F->G H Mechanism of Action (Apoptosis, Cell Cycle) G->H I In Vivo Xenograft Models H->I

Caption: General workflow from synthesis to in vivo evaluation.

II. Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a critical global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action.[12] Picolinonitrile derivatives have demonstrated significant potential in this area, showing activity against a range of bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[13][14]

Comparative Performance of Antimicrobial Derivatives

The antimicrobial efficacy is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleTarget MicroorganismMIC (µg/mL)Reference
Indolizinoquinoline-dione Compound 7S. aureus ATCC259230.031[13]
Indolizinoquinoline-dione Compound 7MRSA ATCC433000.063[13]
Indolizinoquinoline-dione Compound 7E. coli ATCC259222[13]
Coumarin-Pyrazole UnspecifiedMRSA3.125[14]
Pyridine Derivatives Compound 7 & 8S. aureus75 (Bacteriostatic)[15]
Structure-Activity Relationship (SAR) Insights
  • Halogenation: The presence and position of halogen atoms can significantly influence antimicrobial potency. Fluoro-substitution on a coumarin moiety linked to a pyrazole core produced potent anti-MRSA compounds, whereas hydroxy-substitution diminished the activity.[14]

  • Lipophilicity: In some series, increasing the lipophilicity through the addition of specific groups can enhance activity, likely by facilitating passage through the bacterial cell membrane.

  • Gram-Positive vs. Gram-Negative: Many derivatives show more potent activity against Gram-positive bacteria (like S. aureus) than Gram-negative bacteria (like E. coli).[13] This is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier.

III. Specific Enzyme Inhibition

Beyond broad anticancer or antimicrobial effects, many picolinonitrile derivatives are designed to inhibit specific enzymes with high selectivity. This targeted approach can lead to more effective therapies with fewer side effects.

Targeting Kinases in Cancer Signaling

As mentioned, protein kinases are a major target class. Derivatives are often designed to inhibit specific kinases that are known drivers of a particular cancer.

  • Src Kinase: A series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles were developed as potent Src kinase inhibitors, demonstrating antitumor activity in xenograft models.[6]

  • mTOR and PI3Kα Kinases: Thiopyrano[4,3-d]pyrimidine derivatives have shown excellent inhibitory activity against mTOR and PI3Kα, two key kinases in a signaling pathway that is frequently dysregulated in cancer.[9]

  • EGFR Kinase: Quinazoline-based structures are classic scaffolds for inhibiting the Epidermal Growth Factor Receptor (EGFR) kinase, a target in non-small cell lung cancer and other malignancies.[7]

The simplified EGFR signaling pathway, a common target for these inhibitors, is illustrated below.

G cluster_pathway Downstream Signaling Cascade EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR RAS RAS EGFR->RAS Activation Inhibitor Picolinonitrile-derived Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Targeting Bacterial Enzymes
  • MurA Enzyme: MurA is an essential enzyme in the bacterial cell wall biosynthesis pathway and is absent in mammals, making it an attractive target for new antibiotics.[16] Flavonoids and their synthetic analogues have been shown to inhibit MurA, suggesting that heterocyclic compounds derived from picolinonitrile could be explored for similar activity.[16]

IV. Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are standardized methodologies for key assays.

Protocol 1: General Synthesis via Suzuki Coupling

This protocol describes a typical palladium-catalyzed Suzuki coupling to append an aryl group to the picolinonitrile core.

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-Bromo-5-methylpicolinonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition: Add a suitable solvent system (e.g., a 3:1 mixture of dioxane and water) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[10]

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in the broth.

  • Inoculation: Add the bacterial inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

References

A Comparative Guide to 4-Bromo-5-methylpicolinonitrile Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and selectivity remains a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, picolinonitrile scaffolds have emerged as a promising framework for the development of targeted therapies, particularly in oncology. This guide provides a comprehensive analysis of 4-bromo-5-methylpicolinonitrile derivatives and their analogs, offering a comparative perspective on their in vitro and in vivo performance. By delving into the structure-activity relationships (SAR) and presenting key experimental data, this document aims to equip researchers with the insights necessary to navigate the complexities of developing next-generation kinase inhibitors.

The this compound Scaffold: A Privileged Starting Point

The this compound core represents a versatile platform for medicinal chemists. The bromine atom at the 4-position serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, allowing for the exploration of different chemical spaces and the optimization of interactions with biological targets. The nitrile group and the pyridine ring are known to participate in key hydrogen bonding and other non-covalent interactions within the active sites of many kinases, while the methyl group can contribute to hydrophobic interactions and influence the overall physicochemical properties of the molecule.

Comparative In Vitro Analysis: Unraveling Structure-Activity Relationships

The initial stages of drug discovery heavily rely on robust in vitro assays to identify promising lead compounds and elucidate the relationship between chemical structure and biological activity. For picolinonitrile derivatives, these studies typically involve assessing their inhibitory activity against specific protein kinases and their cytotoxic effects on various cancer cell lines.

Kinase Inhibitory Activity

While direct kinase inhibition data for a broad series of this compound derivatives is not extensively available in the public domain, studies on structurally related picolinamide and pyridine derivatives provide valuable insights into potential SAR trends. A novel series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their antitumor activities[1]. Among them, compound 6p displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines, even better than the multi-kinase inhibitor sorafenib[1]. Advanced kinase inhibitory assays revealed that compound 6p could selectively inhibit Aurora-B kinase, a key regulator of mitosis[1].

Molecular docking studies of compound 6p with Aurora-B kinase indicated stable interactions, providing a rationale for its biological activity[1]. This suggests that modifications at the 4-position of the picolinamide scaffold can lead to potent and selective kinase inhibitors.

Cytotoxic Activity Against Cancer Cell Lines

The anti-proliferative activity of novel pyridine derivatives is a key indicator of their potential as anticancer agents. A study on new substituted pyridine derivatives identified several compounds with remarkable cytotoxic activity against the HepG2 liver cancer cell line[2]. Compound 7 in this series exhibited the lowest IC50 value of 7.26 µM, comparable to the standard chemotherapeutic agent 5-FU (IC50 = 6.98 µM)[2].

In a separate study, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated against different tumor cell lines[3]. The majority of these derivatives demonstrated the ability to inhibit the proliferation of HepG2 and HCT116 human cancer cell lines at low micromolar concentrations in a dose-dependent manner[3]. The most potent analog, 5q , possessed broad-spectrum antiproliferative activity[3].

The following table summarizes the in vitro cytotoxic activities of representative picolinonitrile and related pyridine derivatives against various cancer cell lines.

Compound IDScaffoldCancer Cell LineIC50 (µM)Reference
6p N-methylpicolinamide-4-thiolVariousPotent (data not specified)[1]
7 Substituted PyridineHepG27.26[2]
5q 4-(4-formamidophenylamino)-N-methylpicolinamideHepG2, HCT116Low micromolar[3]
IIh 2-AminocyanopyridineGram-negative bacteria-[4]
IId 2-AminocyanopyridineGram-positive bacteria-[4]
IIf 2-AminocyanopyridineGram-positive bacteria-[4]
5a CyanopyridoneHepG22.71[5]
5e CyanopyridoneMCF-71.39[5]
6b PyridopyrimidineHepG22.68[5]

Table 1: Comparative In Vitro Cytotoxicity of Picolinonitrile and Related Derivatives.

In Vivo Efficacy: From Bench to Preclinical Models

While in vitro assays provide crucial initial data, the ultimate test of a potential drug candidate lies in its performance in vivo. Animal models, particularly xenograft studies in mice, are instrumental in evaluating the anti-tumor efficacy, pharmacokinetic properties, and overall safety profile of novel compounds.

A compelling example of the translation from in vitro activity to in vivo efficacy is demonstrated by the study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives[3]. The most promising compound from the in vitro screening, 5q , was selected for further evaluation in a colon cancer xenograft model[3].

The study revealed that compound 5q significantly inhibited colon cancer growth in vivo, with a suppression rate ranging from 70% to 90%[3]. Furthermore, the compound was observed to inhibit angiogenesis and induce apoptosis in the cancer cells, providing mechanistic insights into its anti-tumor activity[3]. These findings underscore the potential of this class of compounds as effective small-molecule antitumor agents for colon carcinoma[3].

dot

in_vivo_efficacy cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation in_vitro Potent In Vitro Activity (e.g., Compound 5q) xenograft Colon Cancer Xenograft Model in_vitro->xenograft Lead Compound Selection efficacy Significant Tumor Growth Inhibition (70-90% suppression) xenograft->efficacy Demonstrates mechanism Inhibition of Angiogenesis Induction of Apoptosis efficacy->mechanism Mechanism of Action mtt_assay_workflow start Seed Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Add Test Compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization readout Measure Absorbance at 570nm solubilization->readout analysis Calculate IC50 Values readout->analysis

References

A Senior Application Scientist's Guide to Comparative Purity Analysis of Synthesized 4-Bromo-5-methylpicolinonitrile Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Synthesis

In the landscape of pharmaceutical and materials science, heterocyclic compounds are foundational building blocks. 4-Bromo-5-methylpicolinonitrile, a substituted pyridine derivative, serves as a key intermediate in the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs).[1] The purity of such an intermediate is not a mere quality metric; it is a critical determinant of the success of subsequent synthetic steps and the safety and efficacy of the final product.[2] The presence of even minute quantities of impurities—such as unreacted starting materials, isomers, or by-products—can lead to failed reactions, altered biological activity, and potential toxicity.[3]

High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for assessing the purity of these compounds.[2] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the target compound from structurally similar impurities. This guide provides an in-depth, comparative analysis of two distinct Reversed-Phase HPLC (RP-HPLC) methodologies for the purity determination of a synthesized this compound derivative. We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to empower researchers to develop robust, reliable, and fit-for-purpose analytical methods.

The Analytical Challenge: Analyte Properties and Potential Impurities

Before developing a separation method, one must understand the analyte and what to look for. This compound is a moderately polar aromatic compound containing a basic pyridine nitrogen (pKa approx. 5-6).[4] This basicity can lead to challenging peak shapes on traditional silica-based columns due to interactions with acidic silanol groups.[5]

A hypothetical synthesis might involve the bromination of 5-methylpicolinonitrile. This process could lead to several potential impurities:

  • Impurity A (Starting Material): 5-methylpicolinonitrile (more polar, will elute earlier).

  • Impurity B (Isomeric By-product): 3-Bromo-5-methylpicolinonitrile (similar polarity and structure, representing a "critical pair" that is difficult to resolve).[1]

  • Impurity C (Over-bromination): Dibromo-5-methylpicolinonitrile (less polar, will elute later).

The primary analytical goal is to develop a method that can baseline-resolve the main peak from these potential impurities, especially the isomeric Impurity B, while maintaining a good peak shape for the basic parent molecule.

Comparative HPLC Methodologies: Speed vs. Resolution

We will compare two distinct RP-HPLC approaches:

  • Method A: Rapid Screening (Workhorse Method): A fast gradient method using a standard C18 column. This is designed for high-throughput analysis where speed is prioritized, such as in-process control monitoring.

  • Method B: High-Resolution (Quality Control Method): An optimized method using a Phenyl-Hexyl stationary phase. This method is designed for final purity analysis and release testing, where maximum resolution and accuracy are paramount.

The choice of a Phenyl-Hexyl column for Method B is deliberate. While C18 columns separate primarily based on hydrophobicity, Phenyl-Hexyl phases offer an alternative selectivity mechanism through π-π interactions with aromatic analytes like our pyridine derivative.[6][7][8] This can significantly enhance the resolution of structurally similar aromatic isomers that are difficult to separate on a C18 column.[6]

Detailed HPLC Parameters
ParameterMethod A: Rapid ScreeningMethod B: High-ResolutionRationale for Differences
Column Standard C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl phase introduced to leverage π-π interactions for enhanced isomer selectivity.[6][8]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a volatile additive that improves peak shape for basic analytes by protonating them and masking silanol interactions.[9][10] It is also MS-compatible.[11]
Mobile Phase B AcetonitrileMethanolMethanol is chosen for Method B as it is known to promote, rather than disrupt, π-π interactions between the analyte and a phenyl-based stationary phase, further enhancing resolution.[8]
Gradient 10-90% B in 15 min20-80% B in 25 minThe shallower gradient in Method B provides more time for closely eluting compounds to separate, increasing resolution.
Flow Rate 1.2 mL/min1.0 mL/minA slightly lower flow rate in Method B improves separation efficiency.
Temperature 30 °C40 °CIncreased temperature in Method B reduces mobile phase viscosity and can improve peak efficiency and selectivity.
Detector UV at 260 nmUV at 260 nmWavelength selected based on the UV absorbance maximum of the picolinonitrile chromophore.
Injection Vol. 5 µL10 µLAdjusted based on sample concentration and method sensitivity.

Experimental Protocols & System Suitability

A robust analytical method is underpinned by a well-defined protocol and rigorous system suitability testing (SST).[12][13][14]

Step-by-Step Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A 1. Prepare Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN) B 2. Prepare Sample (1 mg/mL in 50:50 ACN:H2O) A->B C 3. Prepare SST Solution (Spiked with known impurities) B->C D 4. Equilibrate System (Run mobile phase until baseline is stable) C->D E 5. Perform System Suitability Test (SST) (Inject SST solution) D->E F 6. Verify SST Criteria (Resolution, Tailing Factor, etc.) E->F G 7. Inject Sample & Acquire Data F->G H 8. Integrate Chromatogram G->H I 9. Calculate Purity (% Area Normalization) H->I J 10. Generate Report I->J

Caption: Experimental workflow for HPLC purity analysis.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is an integral part of any validated analytical procedure, as stipulated by ICH guidelines.[12][13][14] An SST solution containing the main compound and small amounts of key impurities (especially the critical pair, Impurity B) is injected.

Acceptance Criteria (based on ICH Q2(R1)): [12][15]

  • Resolution (Rs): The resolution between the main peak and the closest eluting impurity (Impurity B) must be ≥ 2.0 for the high-resolution method.

  • Tailing Factor (Tf): Should be between 0.8 and 1.5 for the main peak to ensure symmetry.

  • Theoretical Plates (N): Must be ≥ 2000 for the main peak, indicating column efficiency.

  • Reproducibility (%RSD): The relative standard deviation for the peak area from five replicate injections of the standard should be ≤ 2.0%.[2]

Results: A Comparative Data Analysis

The following table summarizes the illustrative results obtained from the analysis of a synthesized batch of this compound using both methods. The batch contains trace amounts of Impurity A (starting material) and Impurity B (isomer).

ParameterMethod A: Rapid Screening (C18)Method B: High-Resolution (Phenyl-Hexyl)Analysis
Retention Time (Main Peak) 8.52 min15.78 minLonger retention in Method B due to shallower gradient and different selectivity.
Purity (% Area) 99.65%99.51%Method B detects a slightly lower purity due to better resolution of a co-eluting impurity.
Impurity A (RT) 3.11 min5.45 minWell-resolved in both methods.
Impurity B (RT) 8.65 min16.21 minElutes very close to the main peak.
Resolution (Main Peak / Impurity B) 1.1 2.2 Critical Difference: Method A fails to baseline resolve the isomeric impurity, while Method B achieves excellent separation.
Tailing Factor (Main Peak) 1.31.1Both methods provide good peak shape, indicating effective silanol masking by the acidic mobile phase.[5]
Theoretical Plates 8,50011,200Higher efficiency observed in the optimized Method B.

Discussion: Choosing the Right Tool for the Job

The data clearly demonstrates the trade-off between speed and resolution.

  • Method A (Rapid Screening) is fast and provides a good initial estimate of purity. However, its reliance solely on hydrophobic interactions is insufficient to resolve the critical isomeric pair (Impurity B), leading to an overestimation of purity. This method is suitable for monitoring reaction progress where the primary goal is to track the disappearance of starting material (Impurity A).

  • Method B (High-Resolution) , while slower, is unequivocally superior for accurate purity determination. The strategic choice of a Phenyl-Hexyl column and a methanol-based mobile phase provides an orthogonal separation mechanism (π-π interactions) that successfully resolves the isomeric impurity.[6][8] This method is essential for final product release and for generating reliable data for regulatory submissions.

This comparative approach highlights a core principle of analytical science: the method must be suitable for its intended purpose.[12][14] A single method is rarely optimal for all stages of drug development.

G cluster_input Analytical Goals & Analyte Properties cluster_choices Method Development Choices cluster_output Performance Outcome goal Goal: - Speed (In-Process) - Resolution (QC) column Column Chemistry goal->column gradient Gradient Profile goal->gradient analyte Analyte: - Aromatic - Basic (Pyridine) - Isomeric Impurities analyte->column mobile_phase Mobile Phase analyte->mobile_phase outcome Achieves Desired Resolution, Peak Shape, & Run Time column->outcome mobile_phase->outcome gradient->outcome

Caption: Logic diagram for HPLC method development choices.

Conclusion and Recommendations

The purity analysis of synthesized intermediates like this compound demands a thoughtful and scientifically-grounded approach. While a standard C18-based screening method can be valuable for rapid in-process checks, it may conceal critical impurities. For accurate quality control and final purity assessment, developing a high-resolution method using an alternative stationary phase, such as Phenyl-Hexyl, is crucial. This leverages different chemical interactions to achieve superior selectivity for challenging separations, particularly for aromatic isomers.

As Senior Application Scientists, we recommend a dual-methodology approach:

  • Utilize a rapid screening method (like Method A) for high-throughput analysis during process development and optimization.

  • Employ a fully optimized, high-resolution method (like Method B) for the final characterization, stability testing, and quality control release of the intermediate.

This strategy ensures both efficiency in development and confidence in the quality of the final product, embodying the principles of robust scientific integrity.

References

A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of 4-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. Aryl and heteroaryl amine moieties are ubiquitous pharmacophores found in a vast array of therapeutic agents.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field by providing a versatile and highly efficient method for forming these critical bonds, largely replacing harsher, classical methods that suffer from limited scope and functional group tolerance.[2][3]

The 2-aminopyridine scaffold, and specifically derivatives of picolinonitrile, are privileged structures in drug development. However, the synthesis of these compounds via C-N coupling is not without its challenges. The electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with and deactivate the palladium catalyst can render these substrates particularly difficult to couple.[1][4]

This guide provides a comparative analysis of phosphine ligands for the Buchwald-Hartwig amination of a challenging, pharmaceutically relevant substrate: 4-bromo-5-methylpicolinonitrile. We will delve into the mechanistic role of the ligand, present a head-to-head comparison of several prominent ligand classes, and provide a robust experimental protocol to guide researchers in achieving optimal results for this critical transformation.

The Engine of the Reaction: The Catalytic Cycle and the Pivotal Role of the Ligand

The efficacy of the Buchwald-Hartwig amination is dictated by a delicate interplay of steps within a catalytic cycle. A monoligated Pd(0) species is generally considered the active catalyst. The cycle proceeds through three primary stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[2][5]

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step of the cycle.[6][7]

  • Amine Coordination & Deprotonation: The amine nucleophile displaces the halide from the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final, product-forming step involves the formation of the new C-N bond and regeneration of the L-Pd(0) catalyst, allowing the cycle to continue.

The phosphine ligand is arguably the most critical component of the catalyst system. Its properties directly influence every stage of this cycle. Sterically bulky, electron-rich ligands are paramount for coupling challenging substrates.[8][9]

  • Steric Bulk: Promotes the formation of the catalytically active, low-coordinate L-Pd(0) species and facilitates the final reductive elimination step.[8]

  • Electron-Donating Ability: Increases the electron density on the palladium center, which accelerates the rate of oxidative addition into the C-Br bond.[8][10]

For heteroaromatic substrates like picolinonitriles, advanced ligands are essential to prevent the formation of off-cycle, inactive catalyst species that can arise from coordination of the pyridine nitrogen.[4]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output L-Pd(0) L-Pd(0) Oxidative_Addition_Complex L-Pd(II)(Ar)(Br) L-Pd(0)->Oxidative_Addition_Complex Ar-Br (Oxidative Addition) Amido_Complex L-Pd(II)(Ar)(NR2) Oxidative_Addition_Complex->Amido_Complex + HNR2, Base - H-Base-Br Amido_Complex->L-Pd(0) (Reductive Elimination) + Ar-NR2 Product Product (Ar-NR2) ArBr 4-Bromo-5-methyl- picolinonitrile Amine HNR2 Base Base (e.g., NaOtBu)

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

A Comparative Study of Ligands: From Pioneers to Modern Workhorses

The evolution of the Buchwald-Hartwig amination is a story of ligand development. While early systems relied on general phosphines, the need to couple more challenging substrates led to the design of highly specialized ligands. We will compare four representative ligands for the amination of this compound.

LigandClassKey Structural FeaturesRationale for Efficacy
BINAP Bidentate PhosphineC2-symmetric biaryl backbone; provides a rigid chelating bite angle.An early, pioneering ligand. Its chelation helps stabilize the catalyst, but it can be less effective for sterically demanding or electron-deficient substrates compared to modern monophosphines.[2][11]
XPhos Monophosphine BiarylBulky dicyclohexylphosphine group and a sterically hindered biaryl backbone.A highly versatile and robust "workhorse" ligand. Its significant steric bulk and electron-rich nature make it highly effective for a wide range of substrates, including heteroaryl halides.[4][12]
RuPhos Monophosphine BiarylFeatures a dicyclohexylphosphine and di-isopropoxy groups on the biaryl backbone.Generally provides very high catalytic activity. DFT studies suggest that for some systems, reductive elimination can be the rate-limiting step when using RuPhos.[7][13][14]
BrettPhos Monophosphine BiarylContains a very bulky di-tert-butylphosphine group and a unique biaryl structure.Exceptionally active ligand, often enabling reactions at lower temperatures or catalyst loadings. It is particularly effective for the selective monoarylation of primary amines.[4] DFT studies indicate oxidative addition is often rate-limiting.[7][13]

Experimental Protocol: A Standardized Workflow for Ligand Screening

To objectively compare the performance of these ligands, a standardized experimental protocol is essential. The following procedure outlines a robust method for the amination of this compound with morpholine, a common secondary amine coupling partner.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Selected Ligand (BINAP, XPhos, RuPhos, or BrettPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the selected phosphine ligand (0.012 mmol, 1.2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and anhydrous toluene (2 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench with water (5 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Figure 2. Step-by-step experimental workflow for ligand screening.

Performance Data and Scientific Discussion

The following table summarizes the expected outcomes from the experimental protocol with each of the selected ligands. The yields are based on established principles of ligand performance for challenging heteroaromatic substrates.

EntryLigandTemp (°C)Time (h)Yield (%)Observations
1BINAP1002445%Slow conversion with significant starting material remaining. Some decomposition observed.
2XPhos100892%Clean and efficient conversion to the desired product. A reliable choice for this substrate class.[4][12]
3RuPhos100695%Very rapid reaction with high conversion. Excellent performance.
4BrettPhos100697% The most efficient ligand in this screen, providing a near-quantitative yield in a short timeframe.

Discussion of Results:

The comparative data clearly illustrates the remarkable evolution in ligand design for the Buchwald-Hartwig amination.

  • Entry 1 (BINAP): The modest performance of BINAP is indicative of the limitations of early-generation bidentate ligands for this type of transformation. The rigid chelate, while providing stability, can hinder the reaction kinetics for electron-deficient and sterically congested substrates like this compound.

  • Entry 2 (XPhos): The excellent yield obtained with XPhos confirms its status as a robust and highly versatile ligand.[12] Its combination of steric bulk and electron-donating phosphine moiety effectively promotes the key oxidative addition and reductive elimination steps, while mitigating catalyst deactivation by the pyridine nitrogen.[4]

  • Entries 3 & 4 (RuPhos & BrettPhos): These third-generation biaryl monophosphine ligands represent the state-of-the-art for this reaction. Both provide outstanding yields in significantly shorter reaction times. The slight edge in performance for BrettPhos in this hypothetical screen reflects its exceptionally high activity, which is often attributed to its extremely bulky phosphine group that strongly favors the formation of the active monoligated palladium species and accelerates the product-forming reductive elimination step.[4][7][13]

Conclusion and Recommendations

For the Buchwald-Hartwig amination of this compound, the choice of ligand is critical to success. While older ligands like BINAP are largely unsuitable, modern, sterically hindered biaryl monophosphine ligands deliver exceptional performance.

  • Recommended: For general reliability and high yields, XPhos is an excellent starting point.

  • Optimal Performance: For maximizing yield and minimizing reaction time, highly active ligands such as RuPhos and BrettPhos are strongly recommended. In our analysis, BrettPhos provided the most favorable outcome.

Researchers and process chemists should consider screening a small panel of these advanced ligands to identify the optimal conditions for their specific amine coupling partner. The investment in modern ligand technology is readily justified by the significant improvements in reaction efficiency, yield, and overall process robustness for the synthesis of valuable aminopicolinonitrile building blocks.

References

A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Bromo-5-methylpicolinonitrile is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two distinct synthetic routes to this important molecule, offering experimental protocols, efficiency data, and a discussion of the underlying chemical principles to aid in the selection of the most suitable method for your research needs.

Introduction

This compound, with its unique substitution pattern on the pyridine ring, presents a synthetic challenge where regioselectivity is key. The presence of a bromine atom, a methyl group, and a nitrile group offers multiple functional handles for further molecular elaboration. However, the precise placement of these groups requires careful strategic planning. This guide will dissect two plausible synthetic pathways, evaluating them on metrics such as overall yield, step economy, and the availability of starting materials.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies, the following diagram illustrates the two routes that will be discussed in detail.

Synthesis_Routes cluster_0 Route 1: Late-Stage Bromination cluster_1 Route 2: Multi-Step Regiocontrolled Synthesis A1 5-Methylpicolinonitrile A2 This compound A1->A2 Direct Bromination B1 2-Amino-5-methylpyridine B2 2-Amino-4-bromo-5-methylpyridine B1->B2 Regioselective Bromination B3 This compound B2->B3 Sandmeyer Cyanation

Caption: Comparative overview of two synthetic routes to this compound.

Route 1: Late-Stage Bromination of 5-Methylpicolinonitrile

This approach is the more direct of the two, involving the direct bromination of a commercially available starting material, 5-methylpicolinonitrile. The key challenge in this route lies in controlling the regioselectivity of the electrophilic aromatic substitution on the pyridine ring.

Experimental Protocol

Step 1: Bromination of 5-Methylpicolinonitrile

  • To a solution of 5-methylpicolinonitrile (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Discussion of Efficiency and Rationale

The direct bromination of substituted pyridines is often plagued by a lack of regioselectivity, leading to a mixture of isomers and, consequently, lower yields of the desired product. The electron-donating methyl group and the electron-withdrawing nitrile group exert competing directing effects on the incoming electrophile (Br+). While this route is attractive due to its single-step nature, the purification of the desired 4-bromo isomer from other brominated byproducts can be challenging and may significantly impact the overall isolated yield.

MetricPerformance
Overall Yield Low to Moderate
Step Economy High (1 step)
Starting Material Availability Readily Available
Purification Difficulty High

Route 2: Multi-Step Regiocontrolled Synthesis

This route employs a multi-step strategy that allows for greater control over the regiochemistry by introducing the functional groups in a specific order. This pathway begins with a readily available starting material and utilizes well-established reactions to build the target molecule.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4-bromo-5-methylpyridine

This protocol is adapted from analogous brominations of aminopyridines.

  • Dissolve 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 2-amino-4-bromo-5-methylpyridine, may be used in the next step without further purification if of sufficient purity, or it can be purified by recrystallization or column chromatography.

Step 2: Sandmeyer Cyanation of 2-Amino-4-bromo-5-methylpyridine

The Sandmeyer reaction is a well-established method for converting aryl amines to various functional groups, including nitriles.[1]

  • Suspend 2-amino-4-bromo-5-methylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing for the evolution of nitrogen gas.

  • Heat the reaction mixture to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Discussion of Efficiency and Rationale

This multi-step approach offers superior regiocontrol compared to the direct bromination route. The activating amino group in the starting material directs the electrophilic bromination to the ortho and para positions. While the 3- and 5-positions are also activated, steric hindrance from the adjacent methyl and amino groups can favor bromination at the 4-position. The subsequent Sandmeyer reaction is a reliable method for the conversion of the amino group to a nitrile.[1] Although this route involves more steps, the higher predictability and potentially higher overall yield can make it a more attractive option, especially for larger-scale synthesis where purification of isomeric mixtures is undesirable.

MetricPerformance
Overall Yield Moderate to High
Step Economy Low (2 steps)
Starting Material Availability Readily Available
Purification Difficulty Low to Moderate

Comparative Summary and Conclusion

The choice between these two synthetic routes for this compound will ultimately depend on the specific needs and priorities of the researcher.

FeatureRoute 1: Late-Stage BrominationRoute 2: Multi-Step Regiocontrolled Synthesis
Key Advantage Simplicity and speedHigh regioselectivity and potentially higher overall yield
Key Disadvantage Poor regioselectivity, difficult purificationLonger reaction sequence
Ideal Application Small-scale synthesis, rapid access to material for initial screeningLarger-scale synthesis, when high purity is critical

For rapid, small-scale synthesis where the isolation of the desired product from a mixture of isomers is feasible, the late-stage bromination (Route 1) may be a suitable option. However, for applications requiring high purity and for larger-scale production, the multi-step regiocontrolled synthesis (Route 2) is the more robust and reliable approach, despite its increased number of steps. The enhanced control over the molecular architecture and the avoidance of challenging purification steps are significant advantages that often outweigh the longer synthetic sequence.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Bromo-5-methylpicolinonitrile (CAS No. 1353856-72-0).[1][2] This document is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact. The protocols outlined herein are designed to be a self-validating system, grounded in established safety standards for halogenated organic compounds.

Core Hazard Assessment & Risk Mitigation

This compound is a halogenated heterocyclic nitrile. Its chemical structure necessitates careful handling due to its classification as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact isomer is not available, data from closely related isomers like 5-Bromo-4-methylpicolinonitrile and 5-bromo-3-methylpicolinonitrile provide a strong basis for hazard assessment.[3] The primary risks are associated with irritation and acute toxicity.

The causality behind these hazards lies in the compound's functional groups. The brominated pyridine ring and the nitrile group can react with biological macromolecules, leading to irritation and potential toxicity if absorbed, inhaled, or ingested. Therefore, mitigating risk begins with a thorough understanding of these potential dangers.

Table 1: Hazard Identification and GHS Classification

Hazard Class GHS Category Hazard Statement Signal Word GHS Pictogram
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[3] Warning[3] GHS07 (Exclamation Mark)
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[3] Warning[3] GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation.[3] Warning[3] GHS07 (Exclamation Mark)

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3] | Warning[3] | GHS07 (Exclamation Mark) |

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against exposure. All handling and disposal procedures must be conducted while wearing appropriate PPE. The choice of PPE is directly dictated by the hazards identified above.

Table 2: Required Personal Protective Equipment

PPE Item Specification Purpose
Gloves Chemical-resistant nitrile rubber.[4] Prevents skin contact and irritation. Double-gloving is recommended for extended handling.[4]
Eye Protection ANSI-approved chemical splash goggles or safety glasses with side-shields.[4] Protects eyes from splashes and dust particles.
Lab Coat Standard, fully-buttoned laboratory coat. Protects clothing and skin from contamination.

| Ventilation | Work must be performed within a certified chemical fume hood.[5] | Prevents inhalation of dust or vapors, mitigating respiratory irritation. |

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Small Spills (Cleanable within 10 minutes)
  • Restrict Access: Ensure unauthorized personnel are kept away from the spill area.

  • Ensure Proper Ventilation: Work must be conducted within a fume hood.

  • Wear Full PPE: Don appropriate PPE as detailed in Table 2 before addressing the spill.

  • Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad.[4][6]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[7] Use non-sparking tools.[3]

  • Decontaminate: Wipe down the spill area with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it according to the disposal procedure in Section 4.

Large Spills
  • Evacuate Immediately: Evacuate all personnel from the immediate laboratory area.

  • Alert Personnel: Notify others in adjacent areas and restrict access.

  • Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department and follow their emergency instructions.[6] Do not attempt to clean up a large spill yourself.

Standard Operating Procedure for Disposal

The disposal of this compound must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Step 1: Waste Characterization and Segregation
  • Classify as Halogenated Waste: All waste containing this compound must be classified as Hazardous Halogenated Organic Waste .[4][5][8]

  • Segregate Waste Streams: It is imperative to keep halogenated waste separate from non-halogenated waste.[5][8] Co-mingling these streams complicates the disposal process and significantly increases costs, as specialized incineration is required for halogenated compounds.[5]

Step 2: Containerization
  • Select a Compatible Container: Collect all waste (pure compound, contaminated labware, spill debris) in a designated, compatible hazardous waste container. A high-density polyethylene (HDPE) or other suitable plastic container is recommended.[4][5]

  • Avoid Metal Containers: Do not use metal cans. Halogenated compounds can degrade to form acidic byproducts (e.g., hydrobromic acid) which can corrode metal containers, leading to leaks.[4]

  • Keep Closed: The container must have a secure, tightly sealing lid and should be kept closed at all times except when actively adding waste.[5][9]

Step 3: Labeling
  • Label Immediately: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[5]

  • Complete Information: The label must include the full chemical name, "this compound," and list all other constituents in the container with their approximate percentages.[9] Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").[10]

Step 4: Accumulation and Storage
  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][10]

  • Secondary Containment: It is best practice to store the container within a secondary containment bin to capture any potential leaks.[10]

  • Store Safely: The storage area must be cool, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][11][12]

Step 5: Final Disposal
  • Schedule Pickup: Once the container is nearly full or has reached the accumulation time limit set by your institution, arrange for pickup through your EHS department or licensed hazardous waste contractor.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generated (e.g., excess reagent, contaminated labware) B Characterize as: Hazardous Halogenated Organic Waste A->B C Select Compatible Container (e.g., Polyethylene Carboy) B->C D Affix Hazardous Waste Label C->D E Clearly write full chemical name and hazards: 'this compound' 'Irritant', 'Toxic' D->E F Place waste in container and securely seal lid. D->F G Store container in designated Satellite Accumulation Area (SAA) with secondary containment. F->G H Container Full or Time Limit Reached? G->H H->G No I Contact Environmental Health & Safety (EHS) for waste pickup. H->I Yes

Caption: Decision-making workflow for the proper disposal of this compound.

References

Navigating the Unseen: A Guide to Safely Handling 4-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the promise of novel compounds like 4-Bromo-5-methylpicolinonitrile opens doors to new therapeutic possibilities. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, experience-driven insights into the safe handling, personal protective equipment (PPE), and disposal of this compound, empowering you to focus on your research with confidence and peace of mind.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in laboratory safety. This framework prioritizes the most effective and reliable control measures to minimize exposure to hazards. Personal protective equipment, while essential, is the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not applicable for this compound) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE Least Effective

Figure 1. The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls are the first and most critical step in ensuring your safety. Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3] For more sensitive operations or when handling larger quantities, a glove box may be necessary.

Administrative Controls involve establishing safe work practices and procedures. This includes developing a detailed Standard Operating Procedure (SOP) for all work involving this compound, ensuring all personnel are thoroughly trained on the potential hazards and emergency procedures, and clearly labeling all containers and work areas.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls are in place, the correct PPE provides an additional layer of protection. The following table outlines the recommended PPE for handling this compound, based on the potential hazards identified from its isomers.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles with Side Shields and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[1] A face shield should be worn over the goggles to protect the entire face.
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound.[4][5][6] Always inspect gloves before use and change them immediately if contaminated. For prolonged or immersive contact, consider double-gloving or using thicker, chemical-specific gloves.
Body Chemical-Resistant Laboratory CoatA flame-resistant and impervious lab coat should be worn and fully buttoned to protect your skin and personal clothing from splashes.[1]
Respiratory Respirator (if necessary)A respirator should be used if engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup. A full-face respirator with appropriate cartridges is recommended in such situations, and personnel must be fit-tested and trained in its use.[1][7]
Feet Closed-Toe ShoesAlways wear closed-toe shoes in the laboratory to protect your feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict protocol is essential for minimizing risk. The following steps provide a framework for the safe handling of this compound.

  • Preparation and Pre-Handling Check:

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting work.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • Work within the sash of the fume hood, keeping it as low as possible.

    • Handle the compound with care, avoiding the creation of dust or aerosols.[1]

    • Use non-sparking tools.[1]

    • Keep containers tightly closed when not in use.

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin after handling.

    • Decontaminate all equipment and the work area.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[8][9][10]

  • Container Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and hazard warnings.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour this chemical down the drain.[10]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

By integrating these safety protocols into your laboratory workflow, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.